Isamoltane hemifumarate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSBYUSDSJLAQ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Isamoltane Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane hemifumarate is a selective antagonist with high affinity for the serotonin (B10506) 5-HT1B receptor, and also exhibits antagonist activity at the 5-HT1A receptor and β-adrenoceptors. Its mechanism of action is primarily centered on the blockade of presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin release in the synaptic cleft. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional effects of Isamoltane, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Antagonism of 5-HT1B Autoreceptors
Isamoltane's primary mechanism of action involves its function as a competitive antagonist at serotonin 5-HT1B receptors. These receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors. Activation of these Gi/o protein-coupled receptors by serotonin normally inhibits further serotonin release. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an enhanced release of serotonin into the synaptic cleft. This increased synaptic serotonin concentration is believed to be the foundation of its pharmacological effects.[1]
Receptor Binding Profile
Isamoltane exhibits a distinct binding profile, with a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor. It is also recognized as a β-adrenoceptor ligand.
| Receptor Target | Ligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1B Receptor | Isamoltane | Rat Brain | 21 | 39 | [1] |
| 5-HT1A Receptor | Isamoltane | Rat Brain | 112 | 1070 | [1] |
| β-adrenoceptor | Isamoltane | Rat Brain Membranes | - | 8.4 |
Signaling Pathways
The antagonism of the Gi/o-coupled 5-HT1B receptor by Isamoltane initiates a cascade of intracellular signaling events.
Disinhibition of Adenylyl Cyclase and Increased cAMP
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi/o. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, Isamoltane blocks this inhibitory signal. This disinhibition of adenylyl cyclase leads to an increase in the conversion of ATP to cAMP, elevating intracellular cAMP levels. This rise in cAMP can then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various substrate proteins and modulation of neuronal function.
Functional Effects
The primary functional consequence of Isamoltane's mechanism of action is an increase in the synaptic concentration of serotonin. This has been demonstrated in vitro through serotonin release assays and in vivo through the measurement of serotonin metabolites.
| Experiment | Tissue/System | Effect of Isamoltane | Concentration/Dose | Reference |
| K+-evoked [3H]5-HT overflow | Slices of rat occipital cortex | Increased overflow | 0.1 µmol/L | [1] |
| 5-HIAA concentration | Rat hypothalamus and hippocampus | Significantly increased | 3 mg/kg s.c. | [1] |
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT1B Receptor
This protocol outlines a general method for determining the binding affinity of Isamoltane for the 5-HT1B receptor in rat brain tissue.
Materials:
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Rat brain tissue (e.g., striatum, cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA
-
Radioligand: [3H]-GR125743 (or other suitable 5-HT1B selective radioligand)
-
Non-specific binding control: 10 µM Serotonin or other suitable high-affinity ligand
-
This compound solutions of varying concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.
-
Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [3H]-GR125743) and varying concentrations of Isamoltane. For non-specific binding, incubate in the presence of the non-specific control.
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Serotonin Release Assay from Brain Slices
This protocol describes a general method to measure the effect of Isamoltane on K+-evoked serotonin release from rat brain slices.
Materials:
-
Rat brain (e.g., occipital cortex)
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Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2
-
[3H]-Serotonin
-
High K+ Krebs-Ringer buffer (KCl increased to 30 mM, with a corresponding reduction in NaCl)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Slice Preparation: Prepare 0.3 mm thick slices of rat brain tissue and pre-incubate them in gassed Krebs-Ringer buffer at 37°C for 30 minutes.
-
Radiolabeling: Incubate the slices with [3H]-Serotonin (e.g., 50 nM) for 30 minutes to allow for uptake.
-
Superfusion: Transfer the slices to a superfusion chamber and perfuse with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Stimulation and Drug Application: After a washout period, collect fractions of the superfusate. Stimulate serotonin release by switching to the high K+ buffer for a short period (e.g., 2 minutes). To test the effect of Isamoltane, introduce it into the perfusion buffer before and during the K+ stimulation.
-
Quantification: Measure the radioactivity in the collected fractions and in the tissue slices at the end of the experiment using a scintillation counter.
-
Data Analysis: Express the radioactivity released in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Compare the K+-evoked overflow of [3H]-Serotonin in the presence and absence of Isamoltane.
Conclusion
This compound's mechanism of action is characterized by its antagonist activity at multiple receptor sites, with a pronounced effect on the 5-HT1B receptor. By blocking the inhibitory presynaptic 5-HT1B autoreceptors, Isamoltane effectively increases the synaptic availability of serotonin. This action, mediated through the disinhibition of the adenylyl cyclase/cAMP signaling pathway, provides a clear molecular basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.
References
Isamoltane Hemifumarate: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate, also known as CGP 361A, is a phenoxypropanolamine derivative with a distinct pharmacological profile characterized by its antagonist activity at both serotonin (B10506) 5-HT1B receptors and β-adrenergic receptors.[1][2][3][4] This dual action has positioned it as a compound of interest for its potential anxiolytic properties. This technical guide provides a comprehensive overview of the pharmacological properties of isamoltane, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Pharmacological Activities
Isamoltane's primary mechanism of action involves the blockade of 5-HT1B and β-adrenergic receptors.
Serotonin 5-HT1B Receptor Antagonism
Isamoltane demonstrates a notable affinity and antagonist activity at the 5-HT1B receptor subtype.[1][2][3][4] The 5-HT1B receptor is a presynaptic autoreceptor that regulates the release of serotonin (5-HT). By blocking these autoreceptors, isamoltane increases the synaptic concentration of 5-HT, which is believed to contribute to its therapeutic effects.[2]
β-Adrenergic Receptor Antagonism
In addition to its effects on the serotonergic system, isamoltane is also a ligand for β-adrenoceptors, exhibiting antagonist properties.[3][4] This β-blocking activity is a common feature of the phenoxypropanolamine chemical class.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities of isamoltane hemifumarate for its primary targets. The data is compiled from studies conducted on rat brain tissues.
Table 1: Serotonin Receptor Binding Profile of Isamoltane
| Receptor Subtype | Ligand Used for Inhibition | Parameter | Value (nmol/L) | Source |
| 5-HT1A | [3H]8-OH-DPAT | IC50 | 1070 | [3] |
| 5-HT1A | Ki | 112 | [2] | |
| 5-HT1B | [125I]ICYP | IC50 | 39 | [3][4] |
| 5-HT1B | Ki | 21 | [2] |
Table 2: Adrenergic Receptor Binding Profile of Isamoltane
| Receptor Subtype | Parameter | Value (nmol/L) | Source |
| β-adrenoceptor | IC50 | 8.4 | [3][4] |
Table 3: Receptor Selectivity of Isamoltane
| Receptor Ratio | Selectivity Fold | Source |
| 5-HT1A / 5-HT1B (IC50) | ~27-fold | [3] |
| 5-HT1A / 5-HT1B (Ki) | ~5-fold | [2] |
Mechanism of Action and Signaling Pathways
Isamoltane's pharmacological effects are a direct consequence of its interaction with 5-HT1B and β-adrenergic receptors.
Modulation of Serotonergic Neurotransmission
As an antagonist of the presynaptic 5-HT1B autoreceptor, isamoltane blocks the negative feedback mechanism that normally inhibits serotonin release. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is thought to be a key contributor to its anxiolytic effects.
Figure 1: Isamoltane blocks the 5-HT1B autoreceptor, increasing synaptic 5-HT.
Blockade of β-Adrenergic Signaling
The antagonism of β-adrenergic receptors by isamoltane is expected to modulate the sympathetic nervous system. This action can contribute to a reduction in physiological symptoms of anxiety, such as increased heart rate and tremor.
Experimental Protocols
The pharmacological profile of isamoltane has been characterized through a series of in vitro and in vivo experiments. While the full detailed protocols are proprietary to the original research, the general methodologies are outlined below.
Radioligand Binding Assays
These assays were employed to determine the binding affinity of isamoltane to various receptor subtypes.
-
Objective: To quantify the affinity of isamoltane for 5-HT1A, 5-HT1B, and β-adrenergic receptors.
-
General Procedure:
-
Tissue Preparation: Homogenates of specific rat brain regions (e.g., cortex, hippocampus) rich in the target receptors are prepared.
-
Incubation: The brain homogenates are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]ICYP for 5-HT1B) and varying concentrations of isamoltane.
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Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of isamoltane that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Figure 2: General workflow for radioligand binding assays.
In Vivo Neurochemical and Behavioral Studies
These studies investigated the functional consequences of isamoltane's receptor binding in living organisms.
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Objective: To assess the effect of isamoltane on serotonin turnover and to observe its behavioral effects in rodents.
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General Procedure (Serotonin Turnover):
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Drug Administration: Isamoltane is administered to rats.
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Tissue Collection: At specific time points, brain regions of interest are dissected.
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Neurochemical Analysis: The concentrations of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HIAA levels is indicative of increased serotonin turnover.[2]
-
-
General Procedure (Behavioral Models):
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Drug Administration: Isamoltane is administered to rodents.
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Behavioral Observation: The animals are observed for specific behaviors, such as the "wet-dog shake" response, which can be indicative of altered serotonergic activity.[2] Anxiolytic effects are also assessed in relevant behavioral paradigms.
-
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Further investigation into proprietary or non-public records would be necessary to obtain a comprehensive pharmacokinetic profile.
Clinical Development and Therapeutic Potential
While early research indicated potential anxiolytic activity for isamoltane in humans, comprehensive clinical trial data is not readily accessible in publicly available databases.[3] The progression of its clinical development and its current status remain largely undisclosed in the scientific literature.
Summary and Future Directions
This compound possesses a unique pharmacological profile as a dual 5-HT1B receptor and β-adrenoceptor antagonist. In vitro studies have clearly defined its binding affinities, demonstrating a preference for the 5-HT1B receptor over the 5-HT1A subtype. Its mechanism of action, involving the enhancement of serotonergic neurotransmission and modulation of the sympathetic nervous system, provides a strong rationale for its potential as an anxiolytic agent.
However, a significant gap exists in the publicly available information regarding its pharmacokinetic properties and clinical efficacy. For drug development professionals, further investigation into these areas would be crucial to fully assess the therapeutic potential of isamoltane. Future research should aim to elucidate its ADME profile and to conduct well-controlled clinical trials to establish its safety and efficacy in treating anxiety disorders.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A behavioural and biochemical study in mice and rats of putative selective agonists and antagonists for 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Isamoltane Hemifumarate: A Technical Guide to its 5-HT1B Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of isamoltane (B1196468) hemifumarate's binding affinity for the serotonin (B10506) 1B (5-HT1B) receptor. The following sections detail quantitative binding data, the experimental protocols used to determine these values, and the relevant receptor signaling pathways.
Quantitative Binding Affinity Data
Isamoltane hemifumarate has been characterized as a selective antagonist of the 5-HT1B receptor. The following table summarizes the key quantitative data regarding its binding affinity.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 39 nM | Rat Brain Membranes | [125I]Iodocyanopindolol ([125I]ICYP) | [1] |
| Ki | 21 nM | Rat Brain | Not Specified | |
| Selectivity | ~5-fold more potent for 5-HT1B than 5-HT1A | Rat Brain | Not Specified | |
| Selectivity | 27-fold selective for 5-HT1B over 5-HT1A (IC50 = 1070 nM) | Rat Brain Membranes | [3H]8-OH-DPAT for 5-HT1A | [2] |
| β-adrenoceptor Affinity (IC50) | 8.4 nM | Not Specified | Not Specified | [1][2] |
Experimental Protocols
The binding affinity of isamoltane for the 5-HT1B receptor has been determined primarily through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Competition Binding Assay for 5-HT1B Receptor
This protocol is based on the methodologies described for 5-HT1B receptor binding assays in rat brain tissue.
1. Membrane Preparation:
-
Tissue Source: Whole rat brain or specific regions rich in 5-HT1B receptors (e.g., striatum, cortex).
-
Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash away endogenous substances.
-
Final Resuspension: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method), and stored at -80°C until use.
2. Binding Assay:
-
Assay Components (per well of a 96-well plate):
-
Membrane Homogenate: A specific amount of membrane protein (e.g., 100-200 µg).
-
Radioligand: A fixed concentration of [125I]Iodocyanopindolol ([125I]ICYP), typically near its Kd value for the 5-HT1B receptor (e.g., 50-100 pM). To specifically label 5-HT1B sites, the binding is assessed in the presence of a masking agent for beta-adrenoceptors, such as isoprenaline (e.g., 30 µM), due to the radioligand's affinity for both receptor types.
-
Competing Ligand (Isamoltane): A range of concentrations of this compound are added to displace the radioligand.
-
Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 (e.g., 10 mM).
-
-
Incubation: The assay plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a known 5-HT1B ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA).[1] Activation of the 5-HT1B receptor can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, which generally results in a decrease in neurotransmitter release.[1] Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][4][5]
Caption: 5-HT1B receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Clinical Potential of GABAB Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate: A Technical Guide to its Beta-Adrenergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate is a compound recognized for its dual antagonism at both serotonin (B10506) and beta-adrenergic receptors. This technical guide provides an in-depth analysis of its beta-adrenergic activity, consolidating available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. Isamoltane demonstrates non-selective antagonist properties at beta-adrenergic receptors and also exhibits high affinity for 5-HT1B receptors. This document serves as a comprehensive resource for researchers investigating the pharmacology of isamoltane and its potential therapeutic applications.
Introduction
Isamoltane is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. Its mechanism of action is complex, involving interaction with multiple receptor systems. While its affinity for serotonin receptors, particularly the 5-HT1B subtype, is well-documented, its activity at beta-adrenergic receptors is also a critical component of its pharmacological profile.[1] This guide focuses specifically on elucidating the beta-adrenergic pharmacology of isamoltane, providing a detailed overview for scientific professionals.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of isamoltane hemifumarate for beta-adrenergic and serotonin receptors has been quantified in various studies. The following tables summarize the key affinity parameters, providing a clear comparison of its activity at different receptor subtypes.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Isamoltane
| Receptor Target | Parameter | Value (nmol/L) | Radioligand | Tissue Source | Reference |
| Beta-adrenoceptor | IC50 | 8.4 | [125I]ICYP | Rat brain membranes |
Table 2: Serotonin Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Parameter | Value (nmol/L) | Radioligand | Tissue Source | Reference |
| 5-HT1A | Ki | 112 | [3H]8-OH-DPAT | Rat brain | [1] |
| 5-HT1B | Ki | 21 | Not Specified | Rat brain | [1] |
| 5-HT1B | IC50 | 39 | [125I]ICYP | Rat brain membranes |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant.
In Vivo Beta-Adrenergic Antagonist Activity
A clinical study in healthy volunteers demonstrated the beta-adrenergic blocking effects of isamoltane. The study assessed its impact on both beta-1 and beta-2 adrenergic receptor-mediated responses.
Table 3: In Vivo Functional Assessment of Isamoltane's Beta-Blocking Effects
| Parameter | Isamoltane Dose (4 mg) | Isamoltane Dose (10 mg) | Propranolol (20 mg) | Placebo | Reference |
| Reduction in Exercise Heart Rate (Beta-1 effect) | 1% | 5% | 11% | - | [2] |
| Provocative Dose of Albuterol for 35% Tremor Increase (Beta-2 effect) - Day 1 | 1122 µg | 1612 µg | > 1612 µg | 464 µg | [2] |
| Provocative Dose of Albuterol for 35% Tremor Increase (Beta-2 effect) - Day 7 | 1270 µg | > 1612 µg | > 1612 µg | 539 µg | [2] |
These findings indicate that isamoltane produces a dose-dependent blockade of both beta-1 and beta-2 adrenergic receptors in humans, with a more pronounced effect on beta-2 receptors mediating skeletal muscle tremor.[2]
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of isamoltane's beta-adrenergic activity.
Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (IC50, Ki) of isamoltane for beta-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors of interest. The membrane pellet is washed and resuspended in an appropriate assay buffer.[3][4]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., [125I]iodocyanopindolol - [125I]ICYP) is incubated with the prepared cell membranes.
-
Competition Binding: To determine the affinity of isamoltane, increasing concentrations of unlabeled isamoltane are added to the incubation mixture. Isamoltane competes with the radioligand for binding to the beta-adrenergic receptors.
-
Separation and Detection: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.[3][4]
-
Data Analysis: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Workflow for a Typical Radioligand Binding Assay
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to Isamoltane Hemifumarate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor, also exhibiting significant affinity for β-adrenergic receptors. This dual activity has prompted investigations into its potential therapeutic applications, particularly in the realm of anxiety disorders. This technical guide provides a comprehensive overview of isamoltane hemifumarate, covering its chemical structure, a detailed synthesis protocol, and its mechanism of action through the modulation of key signaling pathways. Furthermore, this document outlines standardized experimental protocols for characterizing its binding affinity at its primary molecular targets.
Chemical Structure and Properties
Isamoltane is chemically described as 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol. The hemifumarate salt form is commonly used in research and development.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 874882-92-5 |
| Appearance | White to off-white solid |
| SMILES | CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synthesis of Isamoltane
The synthesis of isamoltane, a phenoxypropanolamine derivative, can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for this class of compounds.
Experimental Protocol: Synthesis of 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol
Step 1: Synthesis of 1-(2-hydroxyphenyl)pyrrole
A mixture of 2-aminophenol (B121084) and 2,5-dimethoxytetrahydrofuran (B146720) in a suitable solvent such as glacial acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(2-hydroxyphenyl)pyrrole.
Step 2: Synthesis of 1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole
To a solution of 1-(2-hydroxyphenyl)pyrrole in a suitable solvent like N,N-dimethylformamide (DMF), an excess of epichlorohydrin (B41342) and a base such as potassium carbonate are added. The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is evaporated. The resulting crude product, 1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole, is purified by column chromatography.
Step 3: Synthesis of Isamoltane
1-(2-(oxiran-2-ylmethoxy)phenyl)-1H-pyrrole is dissolved in a suitable alcohol, such as isopropanol. To this solution, an excess of isopropylamine (B41738) is added, and the mixture is refluxed for several hours. After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield isamoltane.
Step 4: Formation of this compound
Isamoltane free base is dissolved in a suitable solvent, such as ethanol (B145695). A solution of fumaric acid (0.5 equivalents) in ethanol is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Mechanism of Action and Signaling Pathways
Isamoltane exerts its pharmacological effects primarily through the antagonism of 5-HT1B receptors and β-adrenergic receptors.
5-HT1B Receptor Antagonism
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi). As an antagonist, isamoltane binds to the 5-HT1B receptor and blocks the binding of the endogenous agonist, serotonin (5-HT). This action prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Figure 1. Isamoltane's Antagonism of the 5-HT1B Receptor Signaling Pathway.
β-Adrenergic Receptor Antagonism
Isamoltane also acts as an antagonist at β-adrenergic receptors, which are GPCRs coupled to a stimulatory G-protein (Gαs). By blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, isamoltane prevents the Gαs-mediated activation of adenylyl cyclase. This leads to a decrease in cAMP production and subsequent downstream signaling.
Figure 2. Isamoltane's Antagonism of the β-Adrenergic Receptor Signaling Pathway.
Quantitative Data
The binding affinity of isamoltane for its target receptors has been determined through various in vitro studies.
Table 2: Receptor Binding Affinities of Isamoltane
| Receptor | Assay Type | Ligand | Ki (nM) | IC₅₀ (nM) | Reference |
| 5-HT1B | Radioligand Binding | [¹²⁵I]Iodocyanopindolol | 21 | 39 | [1] |
| 5-HT1A | Radioligand Binding | [³H]8-OH-DPAT | 112 | 1070 | [1] |
| β-adrenoceptor | Radioligand Binding | [¹²⁵I]Iodocyanopindolol | - | 8.4 | [1] |
Experimental Protocols
The following are generalized protocols for determining the binding affinity of isamoltane at its target receptors.
5-HT1B Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of isamoltane for the 5-HT1B receptor.
Materials:
-
Rat brain cortex membranes (source of 5-HT1B receptors)
-
[¹²⁵I]Iodocyanopindolol (Radioligand)
-
This compound (Test compound)
-
Serotonin (Non-specific binding control)
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, rat brain cortex membranes, and the various concentrations of isamoltane.
-
For total binding wells, add vehicle instead of isamoltane.
-
For non-specific binding wells, add a high concentration of serotonin.
-
Add [¹²⁵I]Iodocyanopindolol to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of isamoltane. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
β-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of isamoltane for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from rat lung or a recombinant cell line)
-
[¹²⁵I]Iodocyanopindolol (Radioligand)
-
This compound (Test compound)
-
Propranolol (B1214883) (Non-specific binding control)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Follow a similar procedure as outlined for the 5-HT1B receptor binding assay.
-
Use cell membranes expressing β-adrenergic receptors.
-
Use propranolol as the non-specific binding control.
-
The assay buffer composition may be adjusted as indicated.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for isamoltane at β-adrenergic receptors.
Figure 3. General Experimental Workflow for Radioligand Binding Assays.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of 5-HT1B and β-adrenergic receptors. Its well-defined structure and dual receptor antagonism make it a compound of interest for further investigation in neuropharmacology and drug development. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of isamoltane and related compounds.
References
Isamoltane Hemifumarate: A Technical Guide for the Study of Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate is a potent pharmacological tool with a well-characterized profile as a β-adrenergic and serotonin (B10506) 5-HT₁ receptor ligand.[1][2] Its primary utility in neuroscience research stems from its selective antagonist activity at the 5-HT₁B receptor subtype.[3] By blocking the inhibitory 5-HT₁B autoreceptors located on presynaptic terminals, Isamoltane effectively increases the release of serotonin (5-HT) into the synaptic cleft, making it an invaluable compound for investigating the dynamics of serotonergic neurotransmission and the functional roles of the 5-HT₁B receptor in various physiological and pathological processes.[4] This guide provides an in-depth overview of Isamoltane's pharmacological properties, its mechanism of action, and detailed protocols for its application in key experimental paradigms.
Pharmacological Profile and Receptor Binding Affinity
Isamoltane is a phenoxypropanolamine derivative that exhibits a complex binding profile.[1] While it has affinity for β-adrenoceptors, its most notable characteristic for serotonergic research is its higher potency for the 5-HT₁B receptor compared to the 5-HT₁A receptor.[2][4] This selectivity allows for the targeted modulation of 5-HT₁B-mediated effects. The 5-HT₁B activity resides in the (-)-enantiomer.[1] Isamoltane has been shown to have weak activity at 5-HT₂ and α₁-adrenoceptors.[1]
Table 1: Receptor Binding Affinities of Isamoltane
The following table summarizes the quantitative binding affinities of Isamoltane for key serotonin and adrenergic receptors from radioligand binding assays in rat brain tissues.
| Receptor Subtype | Radioligand Used | Parameter | Value (nM) | Source |
| 5-HT₁B | [¹²⁵I]ICYP | IC₅₀ | 39 | [3] |
| 5-HT₁B | Not specified | Kᵢ | 21 | [2][4] |
| 5-HT₁A | [³H]8-OH-DPAT | IC₅₀ | 1070 | [1] |
| 5-HT₁A | Not specified | Kᵢ | 112 | [2][4] |
| β-adrenoceptor | Not specified | IC₅₀ | 8.4 | [3] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Mechanism of Action in Serotonin Pathways
The principal mechanism by which Isamoltane modulates serotonin pathways is through its antagonist action at presynaptic 5-HT₁B autoreceptors. These receptors are part of a negative feedback loop that regulates the release of serotonin from the axon terminal.
-
Normal Serotonin Release: Serotonin released into the synaptic cleft can bind to presynaptic 5-HT₁B autoreceptors.
-
Autoreceptor Activation: Activation of these Gᵢ/ₒ-coupled receptors inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of further serotonin release.[5]
-
Isamoltane-mediated Blockade: Isamoltane binds to these 5-HT₁B autoreceptors but does not activate them. By occupying the receptor, it prevents serotonin from binding and initiating the inhibitory feedback signal.
-
Enhanced Serotonin Release: This blockade of the negative feedback mechanism leads to a sustained and enhanced release of serotonin into the synaptic cleft.[1][4] The increased synaptic serotonin can then act on various postsynaptic 5-HT receptors (e.g., 5-HT₁, 5-HT₂, etc.), eliciting downstream behavioral and physiological effects.[4]
Experimental Protocols
Isamoltane is employed in a variety of in vitro and in vivo experimental settings to probe the function of the serotonin system.
Protocol: In Vitro Serotonin Release Assay (Superfusion of Brain Slices)
This protocol is adapted from studies measuring neurotransmitter release from brain tissue slices and is consistent with findings that Isamoltane increases the K⁺-evoked overflow of ³H-5-HT.[4]
Objective: To measure the effect of Isamoltane on serotonin release from isolated brain tissue.
Materials:
-
Rat brain (region of interest, e.g., occipital cortex or hippocampus).
-
Krebs-Ringer bicarbonate buffer, saturated with 95% O₂/5% CO₂.
-
[³H]-Serotonin (radiolabel).
-
Isamoltane hemifumarate stock solution.
-
High-potassium (High-K⁺) Krebs buffer (e.g., 25 mM KCl).
-
Superfusion apparatus.
-
Scintillation counter and vials.
Methodology:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., occipital cortex) in ice-cold Krebs buffer.
-
Prepare 300-400 µm thick slices using a tissue chopper or vibratome.
-
Pre-incubate slices for 30 min at 37°C in oxygenated Krebs buffer.
-
-
Radiolabeling:
-
Incubate the slices for 30 min in Krebs buffer containing [³H]-Serotonin (e.g., 0.1 µM) to allow for uptake into serotonergic terminals.
-
Wash the slices with fresh Krebs buffer to remove excess radiolabel.
-
-
Superfusion:
-
Transfer individual slices to chambers in the superfusion apparatus.
-
Perfuse the slices with oxygenated Krebs buffer at 37°C at a constant flow rate (e.g., 1 mL/min).
-
Collect perfusate fractions every 5 minutes.
-
-
Stimulation and Drug Application:
-
After a stable baseline of ³H release is established (e.g., after 60 min), introduce Isamoltane (e.g., 0.1 µM) into the perfusion buffer.[4]
-
Following an incubation period with the drug, stimulate serotonin release by switching to a high-K⁺ Krebs buffer for a short period (e.g., 5 min). This depolarization (S1) will evoke Ca²⁺-dependent release of [³H]-5-HT.
-
Return to the standard Krebs buffer.
-
A second stimulation (S2) can be performed to assess the effect of the drug on evoked release.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional rate of tritium (B154650) outflow for each sample.
-
Quantify the evoked release as the percentage of total tissue tritium released above baseline during the stimulation period.
-
Compare the K⁺-evoked release in the presence and absence of Isamoltane. An increase in release in the Isamoltane group indicates 5-HT₁B autoreceptor antagonism.
-
Protocol: In Vivo Microdialysis for Serotonin Turnover
This protocol provides a framework for measuring extracellular levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in freely moving animals, based on established microdialysis procedures and findings with Isamoltane.[4][6][7][8]
Objective: To determine the effect of systemic Isamoltane administration on serotonin turnover in specific brain regions (e.g., hippocampus).
Materials:
-
Male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
This compound solution for injection (s.c.).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical detection (HPLC-ED) for analysis.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., ventral hippocampus).
-
Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
-
Sample Collection and Drug Administration:
-
Begin collecting dialysate samples into vials every 20-30 minutes.
-
After establishing a stable baseline (at least 3-4 consecutive samples), administer Isamoltane (e.g., 3 mg/kg, s.c.) or vehicle.[4]
-
Continue collecting dialysate fractions for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for 5-HT and 5-HIAA concentrations using HPLC-ED.
-
Inject a small volume (e.g., 20 µL) of each sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentrations of 5-HT and 5-HIAA by comparing peak heights or areas to those of known standards.
-
Express the data as a percentage of the average baseline concentration for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to compare the effects of Isamoltane treatment to the vehicle control group over time. An increase in 5-HIAA is indicative of increased serotonin turnover.[4]
-
Protocol: Functional cAMP Accumulation Assay
This protocol describes a method to confirm the antagonist/inverse agonist activity of Isamoltane at the Gᵢ/ₒ-coupled 5-HT₁B receptor by measuring its effect on agonist-induced inhibition of cAMP.[9][10][11]
Objective: To determine the IC₅₀ of Isamoltane in blocking agonist-mediated inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human 5-HT₁B receptor (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[11]
-
Adenylyl cyclase activator (e.g., 1 µM Forskolin) to stimulate basal cAMP levels.
-
A known 5-HT₁B receptor agonist (e.g., 5-CT).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Methodology:
-
Cell Culture and Plating:
-
Culture the 5-HT₁B-expressing cells to 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
-
Agonist Dose-Response (Control):
-
First, determine the EC₅₀ and EC₈₀ of the agonist (e.g., 5-CT) in inhibiting forskolin-stimulated cAMP levels to select an appropriate challenge concentration for the antagonist assay.
-
-
Antagonist Assay:
-
Remove the culture medium and wash cells with assay buffer.
-
Prepare serial dilutions of Isamoltane in assay buffer containing IBMX and Forskolin.
-
Add the diluted Isamoltane to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the 5-HT₁B agonist at a fixed concentration (typically its EC₈₀) to all wells except the controls.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of Isamoltane.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value for Isamoltane. This value represents the concentration at which Isamoltane reverses 50% of the agonist's inhibitory effect.
-
Summary of In Vivo Effects
Isamoltane administration produces distinct biochemical and behavioral outcomes that are consistent with its mechanism of action as a 5-HT₁B antagonist.
Table 2: Summary of Key In Vivo Effects of Isamoltane in Rats
| Effect Measured | Brain Region(s) | Dose | Outcome | Interpretation | Source |
| 5-HIAA Concentration | Hypothalamus, Hippocampus | 3 mg/kg s.c. | Significant Increase | Increased 5-HT turnover | [4] |
| 5-HTP Accumulation | Cortex | 1-3 mg/kg i.p. | Increase | Increased 5-HT synthesis | [1] |
| Behavioral Response | Whole Animal | 3 mg/kg s.c. | Induced Wet-Dog Shakes | Increased synaptic 5-HT acting on postsynaptic 5-HT₂ receptors | [4] |
Conclusion
This compound is a well-validated and selective 5-HT₁B receptor antagonist. Its ability to reliably increase synaptic serotonin release by blocking presynaptic autoreceptors makes it a critical tool for elucidating the role of the 5-HT₁B receptor in health and disease. The experimental protocols outlined in this guide provide researchers with robust methods to leverage Isamoltane's properties to explore serotonin pathway dynamics, from molecular interactions in functional assays to complex neurochemical and behavioral outcomes in vivo.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isamoltane Hemifumarate in Preclinical Anxiety Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate (also known as CGP 361A) is a phenoxypropanolamine derivative with a complex pharmacological profile suggesting potential anxiolytic properties. This technical guide provides a comprehensive overview of the available preclinical data on isamoltane, focusing on its receptor binding affinity, effects on neurotransmitter systems, and the established experimental protocols for evaluating anxiolytic agents in rodent models. While direct quantitative data from preclinical anxiety models for isamoltane is not publicly available in the cited literature, this guide offers the foundational knowledge required to design and interpret such studies. We present detailed methodologies for the elevated plus-maze, open field, and light-dark box tests, and visualize the compound's potential signaling pathways based on its known receptor interactions.
Pharmacological Profile of Isamoltane
Isamoltane exhibits a unique binding profile, acting as a ligand for multiple serotonin (B10506) (5-HT) and adrenergic receptors. Its primary mechanism of action is thought to be mediated through its interaction with the serotonergic system, particularly 5-HT1A and 5-HT1B receptors, as well as its activity as a β-adrenoceptor antagonist.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of isamoltane for various receptors, providing a quantitative basis for its pharmacological effects.
| Receptor Subtype | Ligand | Preparation | IC50 (nmol/l) | Ki (nmol/l) | Reference |
| β-adrenoceptor | [125I]ICYP | Rat brain membranes | 8.4 | - | [1] |
| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [1][2] |
| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [1][2] |
| 5-HT2 | - | Rat brain membranes | 3-10 µmol/l | - | [1] |
| α1-adrenoceptors | - | Rat brain membranes | 3-10 µmol/l | - | [1] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay which would occupy 50% of the receptors if no radioligand were present.
Effects on Serotonin Metabolism
In vivo studies in rats have demonstrated that isamoltane can modulate serotonin synthesis and turnover, providing further evidence for its interaction with the serotonergic system.
| Parameter | Brain Region | Doses (mg/kg, i.p.) | Effect | Reference |
| 5-HTP Accumulation | Rat Cortex | 1 and 3 | Increased | [1] |
| 5-HIAA Concentration | Hypothalamus | 3 (s.c.) | Significantly Increased | [2] |
| 5-HIAA Concentration | Hippocampus | 3 (s.c.) | Significantly Increased | [2] |
Note: 5-HTP (5-Hydroxytryptophan) is a precursor to serotonin. 5-HIAA (5-Hydroxyindoleacetic acid) is a metabolite of serotonin, and its concentration is an indicator of serotonin turnover.
Preclinical Anxiety Models: Experimental Protocols
While specific quantitative data for isamoltane in the following models could not be retrieved from the available literature, this section provides detailed, standardized protocols for conducting these key preclinical anxiety assays. These methodologies are essential for researchers planning to evaluate the anxiolytic potential of isamoltane or other novel compounds.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Isamoltane hemifumarate or a vehicle control is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-10 minute session.
-
Behavior is recorded using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms (as a percentage of total time).
-
Number of entries into the open arms (as a percentage of total entries).
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit, open area.
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: Adult mice or rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
Isamoltane or vehicle is administered at a specified time before the test.
-
The animal is placed in the center of the open field arena.
-
Behavior is recorded for a period of 5 to 30 minutes using an automated tracking system or video recording.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Number of entries into the center zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
Anxiolytic compounds typically increase the time spent and activity in the central zone.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Mice are frequently used in this paradigm.
-
Procedure:
-
Animals are habituated to the testing room.
-
Isamoltane or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a 5-10 minute session.
-
Transitions between compartments and time spent in each are recorded.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Locomotor activity in each compartment.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.[3]
-
Putative Signaling Pathways of Isamoltane
Based on its receptor binding profile, isamoltane is expected to modulate multiple intracellular signaling cascades. The following diagrams illustrate the potential downstream effects following receptor interaction.
Serotonergic Signaling (5-HT1A and 5-HT1B Receptors)
Isamoltane's interaction with 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs), is likely to influence adenylyl cyclase activity and subsequently cAMP levels.
Adrenergic Signaling (β-Adrenoceptor)
As a β-adrenoceptor antagonist, isamoltane would block the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased cAMP.
Conclusion
This compound possesses a multi-target pharmacological profile that suggests potential for anxiolytic activity, primarily through its interactions with serotonergic and adrenergic systems. While clinical reports have mentioned anxiolytic effects in humans, there is a notable absence of publicly available quantitative data from standardized preclinical anxiety models in rodents.[3] This guide provides the necessary pharmacological context and detailed experimental protocols to facilitate such investigations. Future preclinical studies employing the elevated plus-maze, open field, and light-dark box tests are crucial to fully characterize the anxiolytic-like effects of isamoltane and to elucidate the behavioral consequences of its unique receptor binding profile. The provided signaling pathway diagrams offer a hypothetical framework for understanding the molecular mechanisms that may underlie its behavioral effects. Researchers are encouraged to use the methodologies outlined herein to generate the much-needed quantitative data that will clarify the preclinical anxiolytic potential of isamoltane.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
Isamoltane Hemifumarate: A Technical Overview of its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hemifumarate is a synthetic phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of Isamoltane. It details its dual activity as a non-selective β-adrenergic receptor antagonist and a 5-HT1B receptor antagonist with lower affinity for 5-HT1A receptors. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.
Discovery and History
Isamoltane, also known as CGP 361A, was developed as a potential anxiolytic agent. It is a phenoxypropanolamine derivative, a class of compounds known for their interaction with adrenergic receptors.[1] The hemifumarate salt form is a common preparation for this compound in research settings.[2] Early research identified its potential therapeutic effects, which were attributed to its unique dual-action mechanism involving both the adrenergic and serotonergic systems.[1][3]
Pharmacological Profile
Isamoltane exhibits a complex pharmacological profile characterized by its interaction with both β-adrenergic and serotonin (B10506) receptors.
Interaction with β-Adrenergic Receptors
Isamoltane is a non-selective β-adrenergic receptor antagonist.[2] This action involves competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism leads to a reduction in sympathetic nervous system activity, which can influence cardiovascular and respiratory functions.[2] Clinical studies in healthy volunteers have demonstrated that Isamoltane causes measurable systemic effects on both β1- and β2-adrenergic receptors.[4] For instance, a 10 mg dose of Isamoltane was shown to reduce exercise heart rate by 5% compared to a placebo.[4]
Interaction with Serotonin (5-HT) Receptors
A key feature of Isamoltane's pharmacological profile is its significant interaction with serotonin 5-HT1 receptor subtypes. It acts as a 5-HT1B receptor antagonist and displays a notable selectivity for this receptor over the 5-HT1A subtype.[1][3] This selectivity is approximately 30-fold. By inhibiting the terminal 5-HT autoreceptors (5-HT1B), Isamoltane can increase the synaptic concentration of serotonin, which is believed to contribute to its anxiolytic effects.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Isamoltane hemifumarate from various preclinical studies.
Table 1: Receptor Binding Affinities of Isamoltane
| Receptor/Site | Ligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| β-adrenoceptor | [125I]ICYP | Rat brain membranes | 8.4 | - | [1][5] |
| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [1][3] |
| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [1][3][5] |
| 5-HT2 | - | - | 3-10 µM | - | [1] |
| α1-adrenoceptors | - | - | 3-10 µM | - | [1] |
Table 2: In Vivo Effects of Isamoltane in Rats
| Effect Measured | Dose (mg/kg, i.p.) | Result | Reference |
| 5-HTP Accumulation (Cortex) | 1 and 3 | Increased | [1] |
| 5-HTP Accumulation (Cortex) | >3 | Diminished effect | [1] |
| 5-HIAA Concentration (Hypothalamus & Hippocampus) | 3 (s.c.) | Maximally increased | [3] |
| Wet-Dog Shake Response | 3 (s.c.) | Induced | [3] |
Table 3: Clinical Effects of Isamoltane in Healthy Volunteers
| Parameter | Dose | Result vs. Placebo | Reference |
| Exercise Heart Rate | 4 mg | 1% reduction | [4] |
| Exercise Heart Rate | 10 mg | 5% reduction | [4] |
| Provocative dose of albuterol for 35% increase in tremor (Day 1) | 4 mg | 1122 µg (vs. 464 µg for placebo) | [4] |
| Provocative dose of albuterol for 35% increase in tremor (Day 1) | 10 mg | 1612 µg (vs. 464 µg for placebo) | [4] |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity of Isamoltane for β-adrenergic, 5-HT1A, and 5-HT1B receptors.
Methodology:
-
Tissue Preparation: Rat brain tissues (e.g., cerebral cortex, hippocampus) are dissected and homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.
-
Radioligands:
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of Isamoltane.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period.
-
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of Isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
In Vivo 5-HT Turnover Assessment
Objective: To evaluate the effect of Isamoltane on serotonin turnover in the rat brain.
Methodology:
-
Animal Dosing: Rats are administered Isamoltane or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.[1][3]
-
Measurement of 5-HIAA: At a specified time after drug administration, the animals are euthanized, and brain regions of interest (e.g., hypothalamus, hippocampus) are dissected. The tissue is homogenized, and the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, is measured using high-performance liquid chromatography (HPLC) with electrochemical detection. An increase in 5-HIAA levels indicates an increased turnover of 5-HT.[3]
-
Measurement of 5-HTP Accumulation: To measure 5-HT synthesis, animals are pre-treated with a central decarboxylase inhibitor. Isamoltane is then administered, and the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) is measured in brain tissue, providing an index of the rate of 5-HT synthesis.[1]
Signaling Pathways and Experimental Workflows
Isamoltane's Dual Mechanism of Action
Caption: Dual mechanism of Isamoltane at adrenergic and serotonergic receptors.
Experimental Workflow for In Vivo 5-HT Turnover
Caption: Workflow for assessing in vivo serotonin turnover after Isamoltane administration.
Conclusion
This compound is a pharmacologically complex molecule with a well-documented dual antagonism at β-adrenergic and 5-HT1B receptors. Its development as a potential anxiolytic highlights the intricate interplay between the adrenergic and serotonergic systems in modulating anxiety states. The quantitative data and experimental protocols presented in this guide offer a detailed resource for researchers and scientists in the field of neuropharmacology and drug development. Further investigation into compounds with similar dual-action profiles may yield novel therapeutic agents for anxiety and other neuropsychiatric disorders.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Isamoltane Hemifumarate: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Isamoltane (B1196468) hemifumarate is a compound recognized for its activity as a selective 5-HT1B receptor antagonist, with a notable thirty-fold selectivity over the 5-HT1A receptor. It also exhibits affinity for β-adrenergic receptors, classifying it as a non-selective beta-adrenergic receptor antagonist.[1] This dual activity makes it a significant tool in pharmacological research, particularly in studies related to anxiety, depression, and cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of isamoltane hemifumarate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | [2][3][4] |
| Molecular Weight | 332.4 g/mol | [2][3][4] |
| Appearance | Powder | |
| Solubility | - Soluble to 10 mM in water with gentle warming - 10 mM in DMSO | [2][4] |
| Purity | ≥99% | [2] |
| Storage Conditions | Desiccate at +4°C or -20°C | [2] |
| CAS Number | 874882-92-5, 55050-95-8 | [1][3][4] |
| SMILES | OC(COC1=CC=CC=C1N2C=CC=C2)CNC(C)C.O=C(O)/C=C/C(O)=O.[1/2] | [4] |
Note on Molecular Formula and Weight: Some sources may report a molecular formula of C₃₆H₄₈N₄O₈ and a molecular weight of 664.8 g/mol , which corresponds to a dimer of isamoltane with a full molecule of fumaric acid.[1] The values presented in the table represent the more commonly cited hemifumarate salt.
Experimental Protocols for Physicochemical Characterization
Precise determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[5][6]
Methodology: Capillary Method [6][7][8]
-
Sample Preparation: A small, completely dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[7]
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]
-
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1.0°C).[8]
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption, distribution, and excretion.
Methodology: Potentiometric Titration [9]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Titration:
-
The sample solution is made acidic (e.g., to pH 2) by the addition of a standardized strong acid (e.g., 0.1 M HCl).
-
A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by analyzing the first or second derivative of the curve.[9]
logP Determination
The logarithm of the partition coefficient (logP) between octanol (B41247) and water is a key measure of a drug's lipophilicity, which affects its ability to cross cell membranes.
Methodology: Shake-Flask Method [10][11]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. The aqueous phase is typically buffered to a physiological pH (e.g., 7.4) for logD determination, which is the distribution coefficient at a specific pH.
-
Partitioning:
-
A known concentration of this compound is dissolved in the aqueous phase.
-
A measured volume of the drug-containing aqueous phase is mixed with an equal volume of the saturated n-octanol in a separatory funnel.
-
The funnel is shaken vigorously to allow for the partitioning of the drug between the two phases and then left to stand until the phases completely separate.
-
-
Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [isamoltane]octanol / [isamoltane]aqueous )
Signaling Pathway and Mechanism of Action
This compound primarily acts as an antagonist at the 5-HT1B receptor, which functions as a presynaptic autoreceptor. By blocking this receptor, isamoltane inhibits the negative feedback mechanism on serotonin (B10506) (5-HT) release, leading to an increased concentration of 5-HT in the synaptic cleft. It also demonstrates antagonism at β-adrenergic receptors.
Caption: Mechanism of action of this compound at the synapse.
References
- 1. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. westlab.com [westlab.com]
- 7. promptpraxislabs.com [promptpraxislabs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. agilent.com [agilent.com]
In-Depth Technical Guide: Isamoltane Hemifumarate (CAS 874882-92-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) is a selective 5-HT1B receptor antagonist that also exhibits affinity for β-adrenergic receptors.[1][2] Preclinical research has demonstrated its potential as an anxiolytic agent through its modulation of the serotonergic system. This technical guide provides a comprehensive overview of the available research on isamoltane hemifumarate, including its pharmacological profile, experimental protocols for its study, and a summary of known quantitative data. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is the hemifumarate salt of isamoltane.
| Property | Value | Reference |
| Chemical Name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate | [1] |
| CAS Number | 874882-92-5 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 10 mM in water with gentle warming. | [1] |
| Storage | Desiccate at +4°C | [1] |
Pharmacological Profile
Isamoltane's primary mechanism of action is as an antagonist at the 5-HT1B receptor. It also possesses a notable affinity for β-adrenergic receptors and, to a lesser extent, 5-HT1A receptors.
Receptor Binding Affinity
The following table summarizes the reported binding affinities of isamoltane for various receptors, primarily determined through radioligand binding assays in rat brain tissues.
| Target Receptor | Ligand Used | Parameter | Value (nM) | Selectivity (5-HT1B vs. 5-HT1A) | Reference |
| 5-HT1B | [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP) | IC₅₀ | 39 | ~27-fold | [3] |
| 5-HT1B | Not Specified | Kᵢ | 21 | ~5-fold | [2] |
| 5-HT1A | [³H]8-OH-DPAT | IC₅₀ | 1070 | [3] | |
| 5-HT1A | Not Specified | Kᵢ | 112 | [2] | |
| β-adrenergic | Not Specified | IC₅₀ | 8.4 | [3] |
In Vivo Pharmacodynamics
In vivo studies in rats have demonstrated that isamoltane can modulate serotonergic neurotransmission.
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 3 mg/kg | Subcutaneous (s.c.) | Maximal increase in 5-hydroxyindoleacetic acid (5-HIAA) concentration in the hypothalamus and hippocampus, indicating increased serotonin (B10506) turnover. | [2] |
| Rat | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Increased 5-HTP accumulation in the cortex. | [3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1B receptor in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex, substantia nigra, or caudate-putamen)[4]
-
[¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP) as the radioligand[4]
-
Isoproterenol (B85558) (to block β-adrenoceptors)[4]
-
Test compound (e.g., isamoltane) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]ICYP, isoproterenol (to a final concentration sufficient to block β-adrenoceptors, e.g., 30 µM), and varying concentrations of the test compound.[5] For determining total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled 5-HT).
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a 5-HT1B radioligand binding assay.
In Vivo Microdialysis for Serotonin Turnover
This protocol describes a general procedure for in vivo microdialysis to measure extracellular serotonin and its metabolites in the rat brain following the administration of isamoltane.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Isamoltane solution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2]
-
Baseline Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) for a baseline period to ensure stable neurotransmitter levels.
-
Drug Administration: Administer isamoltane via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin and 5-HIAA concentrations using HPLC-ECD.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline average. Use appropriate statistical methods to determine the significance of any changes.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Synthesis
Plausible Synthetic Pathway for Isamoltane
Caption: A potential synthetic route for isamoltane.
Clinical Research
To date, comprehensive clinical trial data on the anxiolytic efficacy of isamoltane in patient populations is limited. One study in healthy volunteers investigated its β-adrenergic receptor blocking effects.
Study in Healthy Volunteers
A randomized, double-blind, crossover study was conducted in 15 healthy male subjects to assess the β-adrenergic receptor blockade of isamoltane.
Pharmacodynamic Effects:
-
Exercise-Induced Tachycardia: 10 mg of isamoltane reduced exercise heart rate by 5%, compared to an 11% reduction with 20 mg of propranolol.
-
Albuterol-Induced Effects: Isamoltane demonstrated a dose-dependent blockade of albuterol-induced increases in tremor.
Pharmacokinetic Data: Detailed pharmacokinetic parameters from this study are not fully available in the provided references.
Discussion and Future Directions
Isamoltane exhibits a promising pharmacological profile as a 5-HT1B antagonist with potential anxiolytic properties. The preclinical data clearly indicate its ability to modulate the serotonergic system. However, the lack of extensive clinical trial data, particularly in patient populations with anxiety disorders, is a significant gap in the current understanding of its therapeutic potential. Furthermore, a detailed and publicly available synthesis protocol would be beneficial for the research community.
Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of isamoltane for the treatment of anxiety disorders.
-
Elucidating the detailed pharmacokinetic and metabolic profile of isamoltane in humans.
-
Publishing a detailed and reproducible synthesis method for this compound.
This technical guide consolidates the currently available scientific information on this compound. As new research emerges, this document can be updated to provide the most current and comprehensive overview for the scientific community.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of [125I]iodocyanopindolol to measure 5-hydroxytryptamine1B receptors in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isamoltane Hemifumarate: In Vivo Application Notes and Protocols for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) is a compound with notable antagonist activity at the 5-HT1B receptor and also possesses an affinity for β-adrenergic receptors. Its primary mechanism of action involves the blockade of 5-HT1B autoreceptors, leading to an increase in serotonin (B10506) (5-HT) turnover in the brain. This activity makes isamoltane a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of isamoltane hemifumarate in rats, along with methods to assess its pharmacodynamic effects.
Data Presentation
In Vivo Dosages and Effects of Isamoltane in Rats
| Parameter | Intraperitoneal (i.p.) Administration | Subcutaneous (s.c.) Administration | Reference |
| Effective Dose | 1 and 3 mg/kg | 3 mg/kg | [1][2] |
| Reported Effect | Increased 5-HTP accumulation in the rat cortex. | Increased concentration of 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus, indicative of increased 5-HT turnover. Induced wet-dog shake response. | [1][2] |
| Vehicle | Water (with gentle warming) | Not specified, but water is a suitable vehicle. |
Note: Higher doses administered intraperitoneally resulted in a diminished effect on 5-HTP accumulation.[1]
Signaling Pathway
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of Isamoltane
Objective: To administer isamoltane to investigate its central effects.
Materials:
-
This compound
-
Sterile water for injection
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Preparation of Isamoltane Solution:
-
Calculate the required amount of this compound based on the desired dose (1 or 3 mg/kg) and the number of animals.
-
Dissolve the this compound in sterile water. Gentle warming may be required to achieve a concentration of up to 10 mM. Allow the solution to cool to room temperature before injection.
-
The final injection volume should be between 1-2 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh each rat accurately to determine the precise volume of the isamoltane solution to be administered.
-
Gently restrain the rat. For a one-person technique, hold the rat's head and upper body with one hand and support the lower body with the same arm.
-
Position the rat with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the isamoltane solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Administration of Isamoltane
Objective: To administer isamoltane for systemic effects.
Materials:
-
This compound
-
Sterile water for injection
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Animal scale
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Preparation of Isamoltane Solution:
-
Prepare the isamoltane solution as described in Protocol 1 for the 3 mg/kg dose.
-
-
Animal Handling and Injection:
-
Weigh each rat to calculate the correct injection volume.
-
Gently restrain the rat.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
Protocol 3: Assessment of 5-HTP Accumulation
Objective: To measure the rate of serotonin synthesis in the brain following isamoltane administration.
Materials:
-
NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride), a central decarboxylase inhibitor
-
Isamoltane solution (prepared as in Protocol 1)
-
Saline solution (0.9% NaCl)
-
Dissection tools
-
Equipment for tissue homogenization and HPLC analysis
Procedure:
-
Drug Administration:
-
Administer isamoltane (1 or 3 mg/kg, i.p.) or vehicle to the rats.
-
30 minutes after isamoltane/vehicle administration, inject NSD-1015 (100 mg/kg, i.p.) to all animals.
-
-
Tissue Collection:
-
30 minutes after NSD-1015 injection, euthanize the rats by decapitation.
-
Rapidly dissect the brain and isolate the cortex on an ice-cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentration of 5-hydroxytryptophan (B29612) (5-HTP) in the tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
The accumulation of 5-HTP is an index of the in vivo tryptophan hydroxylase activity and thus serotonin synthesis rate.
-
Protocol 4: Wet-Dog Shake (WDS) Response Assay
Objective: To assess the behavioral effects of increased synaptic serotonin following isamoltane administration.
Materials:
-
Isamoltane solution (prepared as in Protocol 2)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Habituation:
-
Habituate the rats to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer isamoltane (3 mg/kg, s.c.) or vehicle.
-
-
Behavioral Observation:
-
Immediately after injection, place the rat back into the observation chamber.
-
Observe and count the number of wet-dog shakes for a period of 30-60 minutes. A wet-dog shake is a rapid, rotational shaking of the head and torso.
-
The frequency of WDS is indicative of central serotonergic activation, particularly involving 5-HT2A receptors.[3][4]
-
Experimental Workflow
References
Application Notes and Protocols: Utilizing Isamoltane Hemifumarate in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) hemifumarate is a pharmacological agent with a notable affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors, where it acts as an antagonist.[1][2] It also possesses beta-adrenergic receptor blocking properties.[1][3] These characteristics make it a valuable tool for investigating the role of the serotonergic system in modulating neuronal activity and synaptic transmission. This document provides detailed application notes and protocols for the use of Isamoltane hemifumarate in brain slice electrophysiology, a powerful technique for studying neural circuits in an in vitro setting that preserves local connectivity.[4]
Mechanism of Action
Isamoltane is recognized as a beta-adrenoceptor antagonist that also demonstrates a significant affinity for serotonin 5-HT1B receptors, acting as an antagonist.[2] Its affinity is higher for 5-HT1B receptors compared to 5-HT1A receptors.[2] By blocking these receptors, Isamoltane can increase the release of serotonin (5-HT) from nerve terminals, an effect attributed to the inhibition of terminal 5-HT autoreceptors.[2] This modulation of serotonergic neurotransmission can have profound effects on neuronal excitability, synaptic plasticity, and network oscillations, which can be meticulously studied using brain slice electrophysiology.
Data Presentation: Receptor Binding Profile of Isamoltane
The following table summarizes the binding affinities of Isamoltane for its primary targets, providing a quantitative basis for experimental design.
| Receptor Subtype | Ligand | IC50 (nmol/l) | Ki (nmol/l) | Species | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 1070 | 112 | Rat | [1][2] |
| 5-HT1B | [125I]ICYP | 39 | 21 | Rat | [1][2] |
| Beta-adrenoceptor | [125I]ICYP | 8.4 | - | Rat | [1] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.
Caption: 5-HT1A and 5-HT1B receptor signaling pathways and the antagonistic action of Isamoltane.
Caption: Experimental workflow for brain slice electrophysiology.
Caption: Hypothesized effect of Isamoltane on neuronal excitability.
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of this compound on synaptic transmission in acute brain slices.
I. Solutions and Reagents
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2. Prepare fresh and saturate with 95% O2 / 5% CO2 (carbogen) for at least 15 minutes before use. Keep ice-cold.[5][6]
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2. Prepare fresh and continuously saturate with carbogen.[7][8]
-
Intracellular Solution for Voltage-Clamp Recordings (e.g., for EPSCs; in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.2 EGTA, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Store at -20°C. Dilute to the final desired concentration in recording aCSF on the day of the experiment.
II. Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines (e.g., with isoflurane (B1672236) or tribromoethanol).[5][9]
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogen-saturated sucrose-based aCSF.[5][8]
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.[5]
-
Submerge the brain in the ice-cold, carbogenated sucrose-aCSF in the vibratome buffer tray.
-
Cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest (e.g., hippocampus, prefrontal cortex).[5][10]
-
Using a transfer pipette, carefully transfer the slices to a holding chamber containing recording aCSF saturated with carbogen.[5]
-
Allow the slices to recover at 32-35°C for 30-60 minutes, and then maintain them at room temperature until recording.[5][6]
III. Electrophysiological Recordings
-
Transfer a single brain slice to the recording chamber of the electrophysiology setup, continuously perfused with carbogenated recording aCSF at a rate of 2-3 ml/min.[5]
-
Position the slice and secure it with a slice anchor.[11]
-
Visualize neurons within the slice using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and establish a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
For Synaptic Transmission Studies (Voltage-Clamp):
-
Clamp the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Clamp the neuron at 0 mV to record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
Place a stimulating electrode in a relevant afferent pathway to evoke synaptic responses.
-
-
For Neuronal Excitability Studies (Current-Clamp):
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess firing properties (e.g., action potential threshold, firing frequency, input resistance).
-
IV. Application of this compound
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion to a recording aCSF solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record the cellular response for 10-20 minutes in the presence of the drug.
-
Perform a washout by perfusing with the drug-free recording aCSF for at least 15-20 minutes to observe any reversal of the effects.
V. Data Analysis
-
Analyze changes in the frequency, amplitude, and kinetics of spontaneous and evoked synaptic currents.
-
Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed effects.
Disclaimer
This document provides a general framework and protocols for the use of this compound in brain slice electrophysiology. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and governmental regulations regarding animal welfare and laboratory safety.[9] The information provided is for research purposes only and does not constitute medical advice.[9]
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionary.com [precisionary.com]
- 5. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 6. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 7. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays | PLOS One [journals.plos.org]
- 8. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse brain slice electrophysiology [protocols.io]
- 10. Brain-Slice Electrophysiology | Debi Fadool Laboratory [dfadool.neuro.fsu.edu]
- 11. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
Isamoltane Hemifumarate: A Selective Antagonist for 5-HT1B Autoreceptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane is a selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key presynaptic autoreceptor that regulates the release of serotonin (5-HT).[1][2][3][4] By blocking these autoreceptors, Isamoltane enhances the release of serotonin in the synapse, a mechanism of significant interest for the development of novel antidepressants and anxiolytics.[2] Isamoltane also exhibits affinity for β-adrenoceptors and, to a lesser extent, 5-HT1A receptors.[1][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological properties of Isamoltane hemifumarate, with a focus on its activity at 5-HT1B autoreceptors.
Data Presentation
Table 1: Receptor Binding Profile of Isamoltane
| Receptor Subtype | Ligand/Assay Condition | Affinity (IC50/Ki) | Source |
| 5-HT1B | [¹²⁵I]ICYP binding in rat brain membranes | IC50 = 39 nM | [1][5] |
| 5-HT1B | N/A | Ki = 21 nmol/l | [2][3][4] |
| 5-HT1A | [³H]8-OH-DPAT binding | IC50 = 1070 nM | [5] |
| 5-HT1A | N/A | Ki = 112 nmol/l | [2][3][4] |
| β-adrenoceptor | N/A | IC50 = 8.4 nM | [1][5] |
Note: ICYP refers to (±)-Iodocyanopindolol. 8-OH-DPAT is 8-Hydroxy-2-(di-n-propylamino)tetralin.
Table 2: In Vitro and In Vivo Effects of Isamoltane
| Experimental Model | Parameter Measured | Effect of Isamoltane | Effective Concentration/Dose | Source |
| Rat cortical slices | K+-evoked [³H]-5-HT overflow | Increased in a concentration-dependent manner | 0.1 µM (0.01-10 µM range tested) | [1][2] |
| Rat brain (in vivo) | 5-hydroxyindoleacetic acid (5-HIAA) concentration | Increased in hypothalamus and hippocampus | Maximal effect at 3 mg/kg s.c. | [2] |
| Rat brain (in vivo) | 5-HTP accumulation | Increased in cortical tissue | 0.3, 1, and 3 mg/kg i.p. | [1] |
| Rat brain (in vivo) | 5-HTP accumulation | Reduced in the striatum | 30 mg/kg i.p. (38% reduction) | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of 5-HT1B Autoreceptor
References
- 1. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attempts to measure endogenous levels of dopa and 5-hydroxytryptophan in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Isamoltane Hemifumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) hemifumarate is a selective antagonist of the 5-HT1B receptor with additional affinity for β-adrenergic receptors.[1] It is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of Isamoltane hemifumarate in mice, intended for use in preclinical research settings.
Mechanism of Action
Isamoltane acts as an antagonist at 5-HT1B receptors, which are primarily located in the central nervous system and on blood vessels.[2] As a presynaptic autoreceptor, the 5-HT1B receptor typically inhibits the release of serotonin (B10506) (5-HT).[2] By blocking this receptor, Isamoltane can increase the synaptic concentration of 5-HT.[2][3] Additionally, Isamoltane possesses antagonist activity at β-adrenergic receptors, which are involved in regulating cardiac function and other physiological responses.[4]
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 332.4 g/mol | |
| Formula | C₁₆H₂₂N₂O₂ · ½C₄H₄O₄ | |
| Solubility | Soluble to 10 mM in water with gentle warming | |
| Purity | ≥99% | [1] |
| Storage | Desiccate at +4°C | |
| Reported Effective Dose (Rats, i.p.) | 1 and 3 mg/kg | [5] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound and sterile water to achieve the desired final concentration (e.g., 1 mg/mL).
-
Aseptically weigh the this compound powder and transfer it to a sterile conical tube or vial.
-
Add the calculated volume of sterile water for injection to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution on the same day of preparation.
Intraperitoneal Injection Protocol in Mice
This protocol is a general guideline. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (26-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Sterile gauze pads
-
Sharps container
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique. One common method is to grasp the loose skin over the shoulders and behind the ears with the non-dominant hand. The tail can be secured between the last two fingers of the same hand.
-
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
-
Injection:
-
Using the dominant hand, insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8] The needle should penetrate the skin and abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume is 10 µL per gram of body weight.[8]
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.
-
Visualizations
Caption: Signaling pathways affected by Isamoltane.
Caption: Experimental workflow for i.p. injection.
References
- 1. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
- 2. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
Application Notes: Preparation and Use of Isamoltane Hemifumarate for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isamoltane (B1196468) is a pharmacological agent recognized for its dual antagonist activity at serotonin (B10506) 5-HT1B receptors and β-adrenergic receptors.[1][2][3] It demonstrates approximately 30-fold selectivity for the 5-HT1B receptor over the 5-HT1A subtype.[3][4] Due to its ability to modulate these critical signaling pathways, isamoltane hemifumarate serves as a valuable tool in research focused on cardiovascular conditions, anxiety, and depression.[5]
Proper preparation of this compound solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions, guidelines for cell treatment, and a summary of the compound's relevant properties.
This compound Properties
All quantitative and qualitative data for this compound are summarized in the table below. This information is essential for accurate preparation of stock solutions and for designing experiments.
| Property | Data |
| CAS Number | 874882-92-5[4][6] |
| Molecular Weight | 664.8 g/mol [5][6] |
| Formula | C₃₆H₄₈N₄O₈[5] |
| Primary Targets | 5-HT1B Receptor (Antagonist), β-Adrenergic Receptors (Antagonist)[3][7] |
| Recommended Solvents | DMSO (Soluble to 10 mM)[7], Water (Soluble to 10 mM with gentle warming)[4][6] |
| Storage (Powder) | Desiccate at -20°C for long-term storage.[6] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for several months.[6][8] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing and using this compound in a typical cell culture workflow.
Protocol 1: Preparation of 10 mM Stock Solution
It is standard practice to prepare a concentrated stock solution, which is then diluted to the final experimental concentration.[9] This minimizes weighing errors and solvent exposure to cells.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (B87167) (DMSO) or sterile DNase/RNase-free water
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator (for water-based solution)
-
Pipettors and sterile tips
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (664.8 g/mol ) / 1000
Example for 1 mL of 10 mM Stock Solution: Mass (mg) = 1 mL × 10 mM × 664.8 / 1000 = 6.65 mg
Procedure A: Using DMSO as a Solvent
-
Weigh out 6.65 mg of this compound powder and place it into a sterile tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.[8]
-
Label the aliquots clearly and store them at -20°C or -80°C.
Procedure B: Using Water as a Solvent
-
Weigh out 6.65 mg of this compound powder and place it into a sterile tube.
-
Add 1 mL of sterile, DNase/RNase-free water.
-
Cap the tube and vortex. Gentle warming at 37°C and brief sonication in an ultrasonic bath may be required to achieve complete dissolution.[6]
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[10]
-
Aliquot, label, and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the concentrated stock solution into cell culture medium to achieve the final desired concentration for treating cells.
Important Considerations:
-
All steps must be performed in a sterile environment (e.g., a Class II biosafety cabinet).
-
The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to prevent solvent-induced cytotoxicity.[8][11]
-
Always prepare a vehicle control using the same final concentration of the solvent (DMSO or water) in the culture medium.
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. To minimize precipitation, it is recommended to first perform an intermediate dilution before the final dilution.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Step 1 (Stock to Working): Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
(10,000 µM stock) × V1 = (10 µM final) × 10 mL -> V1 = 0.01 mL = 10 µL
-
-
Step 2 (Mix): Mix gently by pipetting up and down. Avoid vigorous vortexing, which can damage media components.
-
-
The final concentration of DMSO in this example is 0.1% (10 µL in 10 mL), which is well-tolerated by most cell lines.[11]
-
Prepare a vehicle control by adding 10 µL of the solvent (DMSO) to 9.99 mL of pre-warmed medium.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the molecular mechanism of action of isamoltane.
Caption: Workflow for preparing isamoltane solutions.
Caption: Isamoltane dual antagonist signaling pathway.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of substances through the skin; therefore, handle with care and use appropriate gloves.[12]
-
Handle the this compound powder in a fume hood or a designated weighing area to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before use.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 6. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isamoltane Hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Isamoltane (B1196468) hemifumarate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
Isamoltane is a compound with antagonist activity at 5-HT1B receptors and also possesses affinity for β-adrenergic receptors.[1][2] It has been investigated for its potential anxiolytic effects.[3] Accurate and reliable quantification of Isamoltane hemifumarate is crucial for quality control in manufacturing, formulation development, and research purposes. While chiral HPLC methods have been developed for the separation of its enantiomers, this application note details a robust isocratic reversed-phase HPLC method for the routine quantification of the total this compound content.[4][5]
This method is designed to be simple, accurate, and precise, making it suitable for a wide range of analytical laboratories. The protocol herein is based on established principles of pharmaceutical analysis and can be validated according to the International Conference on Harmonisation (ICH) guidelines.[6][7]
Proposed HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) (pH 4.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 244 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like Isamoltane.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The pH is controlled to ensure the consistent ionization state of the analyte.
-
Detection Wavelength: The UV detection wavelength of 244 nm is based on reported analytical conditions for Isamoltane.[4]
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (1 L)
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH to 4.0 with phosphoric acid.
-
Add 300 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
3.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.1.3. Preparation of Calibration Standards
-
From the standard stock solution (100 µg/mL), prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations in the range of 5, 10, 20, 40, 60, and 80 µg/mL.
3.1.4. Sample Preparation
-
For bulk drug analysis, accurately weigh an amount of the sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Validation
The proposed method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
System Suitability
System suitability parameters are evaluated to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Linearity
The linearity of the method is determined by analyzing a series of calibration standards.
| Concentration (µg/mL) | Peak Area (n=3) |
| 5 | (Data) |
| 10 | (Data) |
| 20 | (Data) |
| 40 | (Data) |
| 60 | (Data) |
| 80 | (Data) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is assessed by the recovery of known amounts of analyte spiked into a placebo matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | (Data) | (Data) |
| 100% | 50 | (Data) | (Data) |
| 120% | 60 | (Data) | (Data) |
| Acceptance Criteria | \multicolumn{3}{c | }{98.0% - 102.0%} |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Repeatability (Intra-day Precision)
| Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | % RSD |
|---|
| 50 | (Data) | (Data) | (Data) |
Intermediate Precision (Inter-day Precision)
| Day | Analyst | Mean Peak Area (n=6) | % RSD |
|---|---|---|---|
| Day 1 | 1 | (Data) | (Data) |
| Day 2 | 2 | (Data) | (Data) |
| Acceptance Criteria | \multicolumn{3}{c|}{% RSD ≤ 2.0%} |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | (Calculated Value) |
| LOQ | (Calculated Value) |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Variation | System Suitability |
| Flow Rate | ± 0.1 mL/min | (Pass/Fail) |
| Mobile Phase pH | ± 0.2 units | (Pass/Fail) |
| Column Temperature | ± 2°C | (Pass/Fail) |
Method Validation Workflow
Caption: Logical workflow for the validation of the HPLC method.
Conclusion
The proposed reversed-phase HPLC method provides a straightforward and reliable approach for the quantification of this compound. The detailed protocol and validation parameters outlined in this application note offer a comprehensive guide for researchers and analysts in pharmaceutical quality control and development. Adherence to these procedures will ensure the generation of accurate and reproducible data.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isamoltane Hemifumarate in Microdialysis: A Detailed Guide for Neurochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isamoltane hemifumarate in in vivo microdialysis studies to investigate its effects on serotonergic neurotransmission. This compound is a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor, with a secondary affinity for the 5-HT1A receptor and β-adrenergic receptors. Its primary mechanism of action in modulating serotonin levels involves the blockade of presynaptic 5-HT1B autoreceptors, which leads to an increase in serotonin release and turnover in various brain regions.
Introduction to this compound in Neurotransmission
Isamoltane acts as a competitive antagonist at 5-HT1B autoreceptors located on the terminals of serotonergic neurons. These autoreceptors typically function to inhibit further serotonin release. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an enhanced release of serotonin into the synaptic cleft. This makes Isamoltane a valuable tool for studying the role of the 5-HT1B receptor in physiological and pathological processes, as well as for investigating the downstream effects of elevated synaptic serotonin.
Quantitative Data Summary
| Parameter | Value | Brain Region(s) | Animal Model | Source |
| Maximal Effect on 5-HIAA Concentration | 3 mg/kg (s.c.) | Hypothalamus, Hippocampus | Rat | [1] |
| Receptor Binding Affinity (Ki) | 21 nM (5-HT1B), 112 nM (5-HT1A) | Rat Brain | [1] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo microdialysis experiments to assess the impact of this compound on extracellular serotonin levels in the rat brain.
Animal Preparation and Stereotaxic Surgery
3.1.1. Animals:
-
Male Sprague-Dawley rats (250-350 g) are commonly used.
-
Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Allow at least one week for acclimatization before any experimental procedures.
3.1.2. Anesthesia and Stereotaxic Implantation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., a mixture of ketamine at 70 mg/kg and xylazine (B1663881) at 5 mg/kg, administered intraperitoneally).
-
Once deeply anesthetized, as confirmed by the absence of a pedal withdrawal reflex, place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline and a cotton applicator.
-
Identify and level the bregma and lambda landmarks.
-
Drill a small burr hole above the target brain region. The following coordinates from bregma can be used for targeting specific nuclei:
-
Dorsal Hippocampus: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Frontal Cortex: AP: +3.2 mm; ML: ±0.8 mm; DV: -2.5 mm from the skull surface.[2]
-
Hypothalamus (Paraventricular Nucleus): AP: -1.8 mm; ML: ±0.4 mm; DV: -7.9 mm from the skull surface.
-
-
Slowly lower a guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
3.2.1. Materials:
-
Microdialysis probes (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂; pH adjusted to 7.4.[2]
-
This compound solution (dissolved in sterile saline or aCSF).
3.2.2. Experimental Workflow:
-
On the day of the experiment, gently restrain the awake and freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate, typically between 1.0 and 2.0 µL/min.[3]
-
Allow for a 90-120 minute equilibration period to establish a stable baseline of extracellular serotonin.
-
Collect baseline dialysate samples for at least 60 minutes (e.g., in 20-minute fractions).
-
Administer this compound subcutaneously (s.c.) at a dose of 3 mg/kg.[1]
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours post-administration.
-
Store the collected samples at -80°C until analysis.
Sample Analysis: Quantification of Serotonin
3.3.1. Method:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for quantifying serotonin in microdialysate samples.[4][5]
3.3.2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A sodium phosphate (B84403) buffer containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid), EDTA, and a small percentage of organic modifier like methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Electrochemical Detector: Glassy carbon working electrode set at an optimal oxidation potential for serotonin (e.g., +0.6 to +0.8 V) against an Ag/AgCl reference electrode.
3.3.3. Quantification:
-
Generate a standard curve by injecting known concentrations of serotonin standards.
-
Inject the collected dialysate samples.
-
Calculate the concentration of serotonin in the samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage change from the baseline serotonin levels.
Visualizations
Signaling Pathway of Isamoltane Action
Caption: Mechanism of Isamoltane-induced serotonin release.
Experimental Workflow for Microdialysis
Caption: Workflow for an in vivo microdialysis study with Isamoltane.
Logical Relationship of Isamoltane's Effects
Caption: Logical flow of Isamoltane's neurochemical and potential behavioral effects.
References
- 1. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 5-HT Turnover in the Hippocampus Using Isamoltane Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) hemifumarate is a pharmacological tool used in neuroscience research to investigate the serotonergic system. It functions as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1] Notably, isamoltane exhibits a higher affinity for the 5-HT1B receptor subtype. This characteristic makes it a valuable agent for studying the role of 5-HT1B receptors in regulating the synthesis, release, and metabolism of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key neurotransmitter implicated in mood, cognition, and various neurological disorders. In the hippocampus, a brain region critical for learning and memory, isamoltane has been shown to increase the turnover of 5-HT, offering a method to probe the dynamics of this neurotransmitter system.
Mechanism of Action
Isamoltane's primary mechanism for increasing 5-HT turnover in the hippocampus is through its antagonist activity at presynaptic 5-HT1B autoreceptors. These autoreceptors are located on serotonergic nerve terminals and function as a negative feedback mechanism. When activated by synaptic 5-HT, they inhibit further 5-HT synthesis and release. By blocking these receptors, isamoltane disinhibits the neuron, leading to an increased firing rate and consequently, enhanced synthesis and release of 5-HT. This heightened release results in a greater metabolism of 5-HT to its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The measurement of 5-HIAA levels, therefore, serves as a reliable index of 5-HT turnover.
Data Presentation
Isamoltane Binding Affinities
| Receptor Subtype | Ki (nmol/l) | Reference |
| 5-HT1B | 21 | [1] |
| 5-HT1A | 112 | [1] |
In Vivo Effect of Isamoltane on Hippocampal 5-HIAA Levels in Rats
| Isamoltane Dose (mg/kg, s.c.) | Change in 5-HIAA Concentration | Reference |
| 3 | Significant Increase (Maximal Effect) | [1] |
| >3 | Less Pronounced Increase | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure Extracellular 5-HT and 5-HIAA in the Rat Hippocampus
This protocol describes the use of in vivo microdialysis to sample the extracellular fluid of the hippocampus in awake, freely moving rats to assess the effect of isamoltane on 5-HT and 5-HIAA levels.
Materials:
-
Isamoltane hemifumarate
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeting the ventral or dorsal hippocampus. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the hippocampus.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).[2]
-
Allow for a stabilization period of at least 1-2 hours to obtain a baseline of extracellular 5-HT and 5-HIAA levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation of monoamines.[3]
-
-
Isamoltane Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer isamoltane subcutaneously (s.c.) at the desired dose (e.g., 3 mg/kg).
-
Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.
-
-
Sample Analysis using HPLC-ECD:
-
Analyze the collected dialysate samples for 5-HT and 5-HIAA concentrations using an HPLC-ECD system.[4]
-
Mobile Phase Example: A common mobile phase consists of a phosphate/citrate buffer, methanol, and a pairing agent like octanesulfonic acid.
-
Electrochemical Detector: Set the detector potential to a level optimal for the oxidation of 5-HT and 5-HIAA (e.g., +0.6 to +0.8 V).
-
Quantify the concentrations by comparing the peak areas of the samples to those of known standards.
-
Protocol 2: Post-Mortem Tissue Analysis of 5-HT and 5-HIAA in the Rat Hippocampus
This protocol outlines the procedure for measuring total tissue content of 5-HT and 5-HIAA in the hippocampus following isamoltane administration.
Materials:
-
This compound
-
Dissection tools
-
Sonicator or tissue homogenizer
-
Centrifuge
-
Perchloric acid
-
HPLC-ECD system
Procedure:
-
Drug Administration and Tissue Collection:
-
Administer this compound (e.g., 3 mg/kg, s.c.) to the rats. A control group should receive the vehicle.
-
At a predetermined time point after administration (e.g., 60 minutes), euthanize the animals.
-
Rapidly dissect the hippocampus on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen hippocampal tissue.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.[3]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the proteins.[3]
-
Collect the supernatant, which contains the monoamines and their metabolites.
-
-
HPLC-ECD Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC-ECD system.
-
Analyze for 5-HT and 5-HIAA content as described in Protocol 1.
-
Express the results as ng of analyte per mg of wet tissue weight.
-
Visualizations
Caption: Mechanism of Isamoltane Action on 5-HT Turnover.
Caption: Experimental Workflow for In Vivo Microdialysis.
Caption: Workflow for Post-Mortem Tissue Analysis.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Isamoltane hemifumarate solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of Isamoltane (B1196468) Hemifumarate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Isamoltane Hemifumarate?
A1: this compound is soluble in both water and DMSO.[1][2][3] For aqueous solutions, it is soluble up to 10 mM with the application of gentle heat.[1][2] It is also reported to be soluble in DMSO at a concentration of 10 mM.[3]
Q2: I am having trouble dissolving the compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, particularly in water, gentle warming of the solution is recommended.[1][2] For enhanced solubility, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[2]
Q3: How should I prepare a stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of solvent (e.g., water or DMSO) to achieve the target concentration. If using water, gentle warming and sonication may be necessary to fully dissolve the compound.[1][2]
Q4: How should I store stock solutions of this compound?
A4: It is recommended to prepare and use the solution on the same day.[2] However, if necessary, stock solutions can be prepared in advance, sealed, and stored at or below -20°C for several months.[2]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Conditions | Citations |
| Water | up to 10 mM | With gentle warming | [1][2] |
| DMSO | 10 mM | Not specified | [3] |
Molecular Weight: 332.4 g/mol [1][3][4]
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)
-
Calculate the required mass: Based on the desired volume and a molecular weight of 332.4 g/mol , calculate the mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of the powdered compound.
-
Add solvent: Add the desired volume of water to the compound.
-
Aid dissolution: Gently warm the solution (e.g., in a 37°C water bath) and sonicate in an ultrasonic bath until the compound is fully dissolved.[2]
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at ≤ -20°C.[2]
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: this compound's primary mechanism of action.
Caption: Workflow for preparing an this compound stock solution.
References
Preventing Isamoltane hemifumarate off-target effects
Welcome to the technical support center for Isamoltane (B1196468) hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Isamoltane hemifumarate and to offer troubleshooting strategies for preventing and identifying its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Q2: What are the known off-target effects of this compound?
A2: The principal off-target effects of this compound stem from its blockade of β-adrenergic receptors.[1][6] These effects can influence cardiovascular and respiratory functions.[1][6] For instance, in vivo studies have shown that Isamoltane can cause measurable systemic effects on both β1- and β2-adrenergic receptors, leading to changes in heart rate and skeletal muscle tremor.[7]
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired 5-HT1B antagonism. Additionally, employing appropriate controls, such as a β-adrenergic receptor antagonist, can help differentiate between on-target and off-target effects.
Q4: What are the typical concentrations of this compound used in in vitro and in vivo studies?
A4: For in vitro studies, concentrations often range from nanomolar to low micromolar, depending on the cell type and assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. In binding experiments, Isamoltane has shown Ki values of 21 nM for 5-HT1B receptors and 112 nM for 5-HT1A receptors.[8] For in vivo studies in rats, doses around 1 to 3 mg/kg have been shown to increase 5-HT turnover, indicative of 5-HT1B antagonism.[8][9][10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
Issue 1: Unexpected or Inconsistent Phenotype Observed
Question: I am observing a phenotype in my experiment that is not consistent with 5-HT1B receptor antagonism. How can I determine if this is an off-target effect?
Answer: This is a common challenge when working with non-selective compounds. The following steps can help you dissect the observed effects:
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 874882-92-5 | ZJB88292 [biosynth.com]
- 7. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Optimizing Isamoltane Hemifumarate for In Vitro Success: A Technical Guide
Frequently Asked Questions (FAQs)
1. What is Isamoltane (B1196468) hemifumarate and what is its primary mechanism of action?
Isamoltane hemifumarate is a selective antagonist for the serotonin (B10506) 5-HT1B receptor.[1][2][3] It also exhibits antagonist activity at β-adrenergic receptors and the 5-HT1A receptor, though with lower potency.[4][5][6] Its selectivity for the 5-HT1B receptor over the 5-HT1A receptor is approximately five to thirty-fold, depending on the experimental conditions.[2][3][4][6]
2. What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and cell type used. Based on its known binding affinity and functional potency, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. For binding assays, concentrations around the Ki value (approximately 21 nM for 5-HT1B) are a good starting point.[4][5]
3. How should I prepare a stock solution of this compound?
This compound is soluble in water up to 10 mM, potentially requiring gentle warming. For most cell culture applications, preparing a 1 mM or 10 mM stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) is recommended. To prepare the stock solution, use the batch-specific molecular weight provided on the product's certificate of analysis.[7] Store stock solutions at -20°C for long-term use and at 4°C for short-term use (days to weeks).[7]
4. I am observing unexpected or inconsistent results in my experiments. What are some common troubleshooting steps?
Inconsistent results can arise from several factors, including compound stability, solubility issues, or assay-specific conditions. Here are some initial troubleshooting steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment to avoid degradation.
-
Assess Solubility: Visually inspect your highest concentration wells for any signs of precipitation. If precipitation is observed, consider lowering the top concentration or using a different solvent system if compatible with your assay.
-
Optimize Incubation Times: Ensure that the incubation time is sufficient for the antagonist to reach equilibrium with the receptor.
-
Include Proper Controls: Always include positive and negative controls in your experimental design to validate your results.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Compound precipitation at higher concentrations- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Visually inspect dilutions for precipitation. Consider a solubility test.- Use calibrated pipettes and proper pipetting techniques. |
| No observable antagonist activity | - Incorrect concentration range (too low)- Compound degradation- Inactive receptor population | - Perform a wider concentration-response curve.- Prepare fresh stock and working solutions.- Verify receptor expression and functionality using a known agonist. |
| Maximum agonist response is suppressed | - Non-competitive antagonism- Compound cytotoxicity at high concentrations | - Perform a Schild analysis to determine the mechanism of antagonism.- Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of Isamoltane.
| Parameter | Receptor | Value | Reference |
| Ki | 5-HT1B | 21 nM | [4][5] |
| Ki | 5-HT1A | 112 nM | [4][5] |
| IC50 | 5-HT1B | 39 nM | [1][9] |
| IC50 | β-adrenoceptor | 8.4 nM | [9] |
Experimental Protocols
Schild Analysis for Determining Antagonist Potency (pA2)
Schild analysis is a robust method to characterize the potency and mechanism of a competitive antagonist.[10][11]
Methodology:
-
Cell Seeding: Plate cells expressing the target receptor (e.g., 5-HT1B) in a suitable multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: The following day, replace the culture medium with a buffer or medium containing increasing concentrations of this compound. Incubate for a sufficient time to allow the antagonist to reach equilibrium with the receptor (typically 30-60 minutes).
-
Agonist Stimulation: Add a known agonist for the target receptor at increasing concentrations to the wells already containing the antagonist.
-
Signal Detection: After an appropriate incubation period with the agonist, measure the functional response (e.g., cAMP levels, calcium flux, or β-arrestin recruitment).
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of each concentration of Isamoltane.
-
Determine the EC50 of the agonist for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of Isamoltane on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A slope not significantly different from 1 is indicative of competitive antagonism.[10]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[12][13][14]
Methodology:
-
Cell Transfection/Plating: Use a cell line stably or transiently expressing the GPCR of interest fused to a reporter tag and β-arrestin fused to a complementary reporter fragment (e.g., using the PathHunter® system).[13] Plate the cells in a multi-well assay plate.
-
Compound Addition: Add increasing concentrations of this compound to the wells and pre-incubate.
-
Agonist Addition: Add a known agonist at a fixed concentration (typically EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for the recommended time to allow for β-arrestin recruitment and signal generation.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of the Isamoltane concentration to determine its IC50 for inhibiting agonist-induced β-arrestin recruitment.
Visualizations
Caption: Isamoltane's antagonist action at the 5-HT1B receptor.
Caption: Workflow for performing a Schild analysis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isamoltane [medbox.iiab.me]
- 6. Isamoltane - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. youtube.com [youtube.com]
- 9. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isamoltane Hemifumarate and Tachyphylaxis In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for tachyphylaxis with isamoltane (B1196468) hemifumarate in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and provide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is isamoltane hemifumarate and what is its mechanism of action?
This compound is a research compound that acts as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1] Its affinity for these receptors has been characterized in rat brain tissue.
Data Presentation: Receptor Binding Affinities of Isamoltane
| Receptor Subtype | Binding Affinity (Ki, nmol/l) |
| 5-HT1B | 21 |
| 5-HT1A | 112 |
Data from Rényi et al., 1991.[1]
Q2: What is tachyphylaxis and is there direct evidence for it with isamoltane in vivo?
Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration. Currently, there are no direct in vivo studies specifically investigating tachyphylaxis to the serotonergic effects of isamoltane. However, based on the known mechanisms of its target receptors, the potential for tachyphylaxis exists, particularly concerning its β-adrenergic antagonist activity.
Q3: What is the theoretical potential for tachyphylaxis at isamoltane's target receptors?
-
β-Adrenergic Receptors: Prolonged blockade of β-adrenergic receptors can lead to a compensatory upregulation in receptor number or sensitization of the signaling pathway. This could manifest as a diminished response to the antagonist over time or a hyper-responsive state upon withdrawal.
-
5-HT1A and 5-HT1B Receptors: As an antagonist, isamoltane blocks the effects of endogenous serotonin (B10506) at these receptors. Chronic blockade of 5-HT1A and 5-HT1B autoreceptors can lead to an increase in serotonin synthesis and release.[1] This sustained increase in synaptic serotonin could potentially lead to desensitization of postsynaptic serotonin receptors, indirectly altering the overall response to subsequent isamoltane administration.
Troubleshooting Guides
Issue 1: Diminished or altered physiological/behavioral response to isamoltane upon repeated administration.
-
Possible Cause: Development of tachyphylaxis or tolerance due to adaptive changes in receptor sensitivity or density.
-
Troubleshooting Steps:
-
Staggered Dosing Schedule: Introduce drug-free intervals to allow for receptor re-sensitization.
-
Dose-Response Assessment: Conduct dose-response studies at the beginning and end of the chronic treatment period to quantify any shift in the potency or efficacy of isamoltane.
-
Receptor Occupancy Studies: If feasible, perform ex vivo autoradiography or in vivo PET imaging to determine if the observed change in response is correlated with a change in receptor occupancy by isamoltane.
-
Agonist Challenge: Assess the sensitivity of the receptor systems by challenging with a specific β-adrenergic, 5-HT1A, or 5-HT1B agonist before and after chronic isamoltane treatment. A change in the agonist's effect could indicate receptor desensitization or sensitization.
-
Issue 2: Unexpected or paradoxical effects observed after chronic isamoltane treatment.
-
Possible Cause: Complex interplay between the different receptor systems targeted by isamoltane. For example, chronic blockade of presynaptic 5-HT1B autoreceptors can increase synaptic serotonin, which may then act on other serotonin receptor subtypes, leading to unforeseen effects.
-
Troubleshooting Steps:
-
Selective Antagonist Co-administration: Use more selective antagonists for either β-adrenergic, 5-HT1A, or 5-HT1B receptors in separate experimental groups to dissect the contribution of each receptor system to the observed effect.
-
Neurochemical Analysis: Measure serotonin and its metabolites (e.g., 5-HIAA) in relevant brain regions to determine if chronic isamoltane administration alters serotonin turnover.[1]
-
Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the nature of the unexpected effects more thoroughly.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to the Hypotensive Effects of Isamoltane in Rodents
This protocol is designed to determine if repeated administration of isamoltane leads to a diminished hypotensive response, indicative of tachyphylaxis.
-
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Implantable telemetry devices for continuous blood pressure and heart rate monitoring
-
Rodents (e.g., spontaneously hypertensive rats)
-
-
Methodology:
-
Surgically implant telemetry devices in the animals and allow for a recovery period of at least one week.
-
Establish a baseline by recording blood pressure and heart rate for 24-48 hours.
-
Administer a single dose of isamoltane and record the cardiovascular response for a defined period (e.g., 24 hours).
-
After a washout period, administer the same dose of isamoltane daily for a predetermined duration (e.g., 7-14 days).
-
On the final day of treatment, administer the same dose of isamoltane and record the cardiovascular response.
-
Compare the magnitude and duration of the hypotensive and bradycardic effects of the first and last doses. A significant reduction in the response suggests the development of tachyphylaxis.
-
Protocol 2: Ex Vivo Autoradiographic Assessment of Receptor Density Following Chronic Isamoltane Treatment
This protocol aims to investigate whether chronic isamoltane administration alters the density of its target receptors in the brain.
-
Materials:
-
This compound
-
Vehicle
-
Rodents
-
Radioligands specific for β-adrenergic, 5-HT1A, and 5-HT1B receptors (e.g., [³H]CGP-12177, [³H]8-OH-DPAT, [³H]GR125743)
-
Cryostat and autoradiography equipment
-
-
Methodology:
-
Treat one group of animals with isamoltane daily for 14-21 days. Treat a control group with vehicle.
-
At the end of the treatment period, euthanize the animals and rapidly dissect the brains.
-
Freeze the brains and prepare thin coronal sections using a cryostat.
-
Incubate the brain sections with the appropriate radioligand to label the target receptors.
-
Expose the labeled sections to autoradiographic film or a phosphor imaging system.
-
Quantify the density of the autoradiographic signal in specific brain regions of interest.
-
Compare the receptor densities between the isamoltane-treated and control groups.
-
Visualizations
Caption: Signaling pathways antagonized by isamoltane.
Caption: Workflow for in vivo tachyphylaxis assessment.
References
Isamoltane Hemifumarate Interference with Neurotransmitters: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding Isamoltane (B1196468) hemifumarate's interaction with various neurotransmitter systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isamoltane and which neurotransmitter systems does it primarily affect?
A1: Isamoltane hemifumarate acts as an antagonist at multiple receptor sites. Its primary targets are β-adrenergic receptors and serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] It is a phenoxypropanolamine derivative that was initially developed as a β-adrenoceptor ligand and was later found to have significant affinity for serotonin receptor subtypes.[2] Its effects are most pronounced on the serotonergic and adrenergic systems.
Q2: How does Isamoltane's affinity for 5-HT1A and 5-HT1B receptors differ?
A2: Isamoltane displays a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor. Binding experiments have shown that it is approximately five times more potent as a ligand for the 5-HT1B receptor.[1][3] This selectivity is a key characteristic of its pharmacological profile.[2]
Q3: Does Isamoltane interact with other neurotransmitter receptors?
A3: Yes, but its activity at other sites is considerably weaker. Studies have shown that (-)-Isamoltane has weak activity at 5-HT2 and alpha-1 adrenoceptors, with IC50 values in the 3-10 μmol/l range.[2] It was found to be devoid of significant activity at 5-HT1C sites and a number of other central neurotransmitter recognition sites.[2]
Q4: My in-vivo experiment shows an unexpected increase in serotonin levels after administering Isamoltane. Is this a typical result?
A4: Yes, this is an expected outcome. Isamoltane acts as an antagonist at the terminal 5-HT autoreceptors (presumed to be the 5-HT1B subtype).[3] By blocking these inhibitory autoreceptors, Isamoltane prevents the negative feedback mechanism that normally limits serotonin release. This blockade leads to an increased release of serotonin (5-HT) into the synaptic cleft.[3] This effect is demonstrated by findings that Isamoltane increases the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions like the hypothalamus and hippocampus, indicating increased serotonin turnover.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in competitive binding assays.
-
Possible Cause: Incorrect competitor or radioligand selection for the target receptor subtype.
-
Troubleshooting Steps:
-
Verify the appropriate radioligand for your target. For 5-HT1B receptors, [125I]ICYP (Iodocyanopindolol) is a common choice.[2] For 5-HT1A receptors, [3H]8-OH-DPAT is frequently used.[2]
-
Ensure the concentration range of Isamoltane is appropriate to generate a full inhibition curve.
-
Confirm the specificity of the binding by using a known selective antagonist for the target receptor as a positive control.
-
Issue 2: Observed physiological effects do not seem to correlate with 5-HT1B antagonism.
-
Possible Cause: Isamoltane's antagonism of β-adrenergic receptors may be influencing the results.[4]
-
Troubleshooting Steps:
-
Design control experiments using a selective β-blocker (like betaxolol (B1666914) or ICI 118,551) that lacks affinity for serotonin receptors to isolate the adrenergic component of the response.[3]
-
Measure physiological parameters known to be affected by β-blockade, such as heart rate, to assess the contribution of this mechanism in your experimental model.[4] Low doses of Isamoltane have been shown to cause measurable systemic effects on both β1- and β2-adrenergic receptors.[4]
-
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of Isamoltane and other relevant compounds at key neurotransmitter receptors.
Table 1: Isamoltane Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki or IC50) | Species | Reference |
| 5-HT1B | Ki: 21 nmol/l | Rat | [3] |
| 5-HT1A | Ki: 112 nmol/l | Rat | [3] |
| β-adrenoceptor | IC50: 8.4 nmol/l | Rat | [2] |
| 5-HT2 | IC50: 3-10 μmol/l | Rat | [2] |
| α1-adrenoceptor | IC50: 3-10 μmol/l | Rat | [2] |
Table 2: Comparative Selectivity of β-Adrenoceptor Ligands at 5-HT1 Receptor Subtypes
| Compound | 5-HT1A/5-HT1B Selectivity Ratio | Reference |
| Isamoltane | 27 | [2] |
| Propranolol | 2 | [2] |
| Oxprenolol | 3.5 | [2] |
| Cyanopindolol | 8.7 | [2] |
| (Note: A higher ratio indicates greater selectivity for the 5-HT1B receptor over the 5-HT1A receptor.) |
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1B Receptors
This protocol is a generalized method based on descriptions of binding experiments.[2][3]
-
Tissue Preparation: Homogenize rat brain tissue (e.g., occipital cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Assay Setup: In each assay tube, combine the prepared membrane suspension, a fixed concentration of the radioligand (e.g., [125I]Iodocyanopindolol), and varying concentrations of the competing ligand (this compound).
-
Incubation: Incubate the tubes at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Measurement of 5-HT Turnover via 5-HIAA Levels
This protocol describes an in-vivo method to assess the functional consequences of 5-HT1B autoreceptor antagonism.[3]
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, s.c.) or a vehicle control to laboratory rats.
-
Sample Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect specific brain regions (e.g., hypothalamus, hippocampus).
-
Tissue Processing: Homogenize the brain tissue samples in a suitable solution (e.g., perchloric acid) to precipitate proteins.
-
Neurochemical Analysis: Centrifuge the homogenates and analyze the supernatant for concentrations of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), typically using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: An increase in the 5-HIAA/5-HT ratio in the Isamoltane-treated group compared to the control group indicates an increase in serotonin turnover, consistent with autoreceptor antagonism.
Visualizations
References
- 1. Isamoltane - Wikipedia [en.wikipedia.org]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isamoltane Hemifumarate and 5-HT Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-dependent effects of Isamoltane (B1196468) hemifumarate on 5-HT (serotonin) release.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Isamoltane hemifumarate on 5-HT release?
This compound acts as a 5-HT1B receptor antagonist.[1][2] The 5-HT1B receptor is an autoreceptor located on presynaptic serotonergic neurons that typically inhibits the release of serotonin.[3] By blocking this receptor, Isamoltane inhibits this negative feedback mechanism, leading to an increased release of 5-HT into the synaptic cleft.[1][3]
Q2: What is the receptor binding profile of Isamoltane?
Isamoltane exhibits a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. In binding experiments, it was found to be about five times more potent as a ligand for the 5-HT1B receptor.[1] It also possesses β-adrenoceptor antagonist properties.[1]
Q3: I am observing a biphasic or bell-shaped dose-response curve in my in vivo experiments. Is this expected?
Yes, this is a documented effect of Isamoltane. In vivo studies have shown that Isamoltane significantly increases the concentration of the 5-HT metabolite 5-hydroxyindoleacetic acid (5-HIAA), indicating increased 5-HT turnover, with a maximal effect at a dose of 3 mg/kg s.c.[1] Higher doses have been reported to produce a less pronounced effect.[1] This may be related to its complex pharmacology, including its effects on other receptors like β-adrenoceptors at higher concentrations.
Q4: How can I confirm that the observed effects on 5-HT release are due to 5-HT1B receptor antagonism and not its β-adrenoceptor blocking activity?
Control experiments using β-adrenoceptor antagonists that lack significant affinity for 5-HT1B receptors can be performed. Studies have shown that β-blockers like (-)-alprenolol, betaxolol, or ICI 118,551 did not have significant effects on 5-HT turnover, suggesting that the primary mechanism for increased 5-HT release by Isamoltane is its action on 5-HT1B receptors.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No significant increase in 5-HT release observed in vitro. | - Incorrect drug concentration: Isamoltane's effect is dose-dependent. A concentration of 0.1 µmol/l has been shown to be effective in increasing K+-evoked overflow of ³H-5-HT.[1]- Tissue preparation issue: Ensure brain slices (e.g., occipital cortex) are properly prepared and loaded with ³H-5-HT. | - Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.- Verify the viability and proper loading of the brain slices. |
| High variability in in vivo microdialysis results. | - Probe placement: Inconsistent placement of the microdialysis probe in the target brain region (e.g., hypothalamus, hippocampus).- Animal stress: Stress can influence basal 5-HT levels. | - Use stereotaxic surgery for accurate and consistent probe implantation.- Allow for an adequate acclimatization period for the animals post-surgery and before the experiment. |
| Unexpected behavioral effects in animal models. | - Off-target effects: At higher doses, Isamoltane's β-adrenoceptor antagonist activity may become more prominent.- Interaction with 5-HT2 receptors: The increased synaptic 5-HT can activate other postsynaptic receptors, such as 5-HT2 receptors, leading to behavioral responses like wet-dog shakes.[1] | - Use the lowest effective dose determined from dose-response studies (e.g., around 3 mg/kg s.c. for maximal 5-HT turnover).- Co-administer with a 5-HT2 receptor antagonist (e.g., ritanserin) to investigate the involvement of this receptor in the observed behaviors.[1] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities of Isamoltane
| Receptor | Kᵢ (nmol/l) |
| 5-HT1B | 21[1] |
| 5-HT1A | 112[1] |
Table 2: In Vivo Effects of Isamoltane on 5-HT Turnover
| Dose (s.c.) | Effect on 5-HIAA Concentration |
| 3 mg/kg | Maximal increase in hypothalamus and hippocampus[1] |
| > 3 mg/kg | Less pronounced increase compared to 3 mg/kg[1] |
Experimental Protocols
In Vitro K+-Evoked ³H-5-HT Overflow from Rat Occipital Cortex Slices
Objective: To measure the effect of Isamoltane on presynaptic 5-HT release in vitro.
Methodology:
-
Tissue Preparation:
-
Dissect the occipital cortex from a rat brain.
-
Prepare thin slices (e.g., 0.3 mm) of the cortex.
-
-
³H-5-HT Loading:
-
Incubate the slices in a buffer containing ³H-5-HT to allow for uptake into serotonergic nerve terminals.
-
-
Superfusion:
-
Place the loaded slices in a superfusion chamber.
-
Continuously perfuse the slices with a physiological buffer.
-
-
Stimulation and Drug Application:
-
Collect baseline fractions of the superfusate.
-
Apply this compound (e.g., 0.1 µmol/l) to the superfusion buffer.
-
Induce neurotransmitter release by a short-term exposure to a high concentration of potassium (K+).
-
-
Sample Analysis:
-
Collect superfusate fractions throughout the experiment.
-
Measure the amount of ³H-5-HT in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fractional release of ³H-5-HT for each condition (basal, K+-stimulated, and K+-stimulated in the presence of Isamoltane).
-
Compare the K+-evoked overflow of ³H-5-HT in the presence and absence of Isamoltane.
-
In Vivo Measurement of 5-HIAA in Rat Brain
Objective: To assess the effect of Isamoltane on 5-HT turnover in vivo.
Methodology:
-
Animal Dosing:
-
Administer different doses of this compound (e.g., 1, 3, 10 mg/kg) via subcutaneous (s.c.) injection to rats.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specific time point after drug administration, euthanize the animals.
-
Rapidly dissect specific brain regions of interest, such as the hypothalamus and hippocampus.
-
-
Homogenization and Extraction:
-
Homogenize the brain tissue in an appropriate solution (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate to separate the supernatant containing the monoamines and their metabolites.
-
-
5-HIAA Analysis:
-
Analyze the concentration of 5-HIAA in the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Normalize the 5-HIAA concentration to the weight of the tissue.
-
Compare the 5-HIAA levels between the different dose groups and the control group.
-
Visualizations
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
Isamoltane Hemifumarate and 5-HT1A Receptor Cross-Reactivity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving isamoltane (B1196468) hemifumarate and its interaction with 5-HT1A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the reported binding affinity of isamoltane for the 5-HT1A receptor?
A1: Isamoltane displays a moderate affinity for the 5-HT1A receptor. However, it exhibits a notable cross-reactivity with the 5-HT1B receptor, showing a higher affinity for the latter. The binding affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Q2: How does isamoltane's affinity for 5-HT1A receptors compare to its affinity for other serotonin (B10506) receptor subtypes?
A2: Isamoltane has a higher affinity for the 5-HT1B receptor than for the 5-HT1A receptor.[1][2] Studies have shown it to be approximately five times more potent as a ligand for the 5-HT1B receptor.[1] It has weak activity at 5-HT2 and alpha-1 adrenoceptors and is devoid of activity at 5-HT1C sites.[3]
Q3: What is the functional activity of isamoltane at the 5-HT1A receptor?
A3: Isamoltane is characterized as a 5-HT1A receptor antagonist.[2][3] This means it binds to the receptor but does not elicit a biological response, thereby blocking the effects of agonists.
Q4: What are the known off-target effects of isamoltane?
A4: Besides its primary activity at β-adrenergic and 5-HT1B receptors, isamoltane has been shown to have weak activity at 5-HT2 and alpha-1 adrenoceptors.[3]
Quantitative Data Summary
The following tables summarize the binding affinities of isamoltane hemifumarate for various serotonin receptor subtypes.
Table 1: Isamoltane Binding Affinity at Serotonin Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Tissue/Cell Line | Reference |
| 5-HT1A | Isamoltane | 112 | 1070 | Rat | Brain membranes | [1][3] |
| 5-HT1B | Isamoltane | 21 | 39 | Rat | Brain membranes | [1][3] |
| 5-HT2 | (-)-Isamoltane | - | 3,000-10,000 | Rat | - | [3] |
| 5-HT1C | Isamoltane | - | Inactive | Rat | - | [3] |
Table 2: Isamoltane Affinity at Other Receptors
| Receptor | Ligand | IC₅₀ (nM) | Species | Reference |
| β-adrenoceptor | Isamoltane | 8.4 | - | [3] |
| α₁-adrenoceptor | (-)-Isamoltane | 3,000-10,000 | Rat | [3] |
Experimental Protocols and Methodologies
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of isamoltane for the 5-HT1A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Rat brain membranes or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of isamoltane concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: Add the membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kₔ), and either buffer (for total binding), non-specific control, or isamoltane to the appropriate wells. Incubate at 27°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the isamoltane concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Functional cAMP Assay for 5-HT1A Receptor Antagonism
This assay determines the ability of isamoltane to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gᵢ-coupled 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Agonist: 5-HT or 8-OH-DPAT.
-
Test Compound: this compound.
-
cAMP Stimulator: Forskolin (B1673556).
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells to an appropriate density in 96-well plates.
-
Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with a range of isamoltane concentrations for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC₈₀) and forskolin to all wells. Incubate for the time recommended by the cAMP detection kit manufacturer (usually 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the isamoltane concentration. The concentration of isamoltane that inhibits 50% of the agonist's effect is the IC₅₀. This value can be used to calculate the antagonist's apparent dissociation constant (Kₑ).
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Assay
-
Possible Cause: Radioligand sticking to filters or assay plates.
-
Solution: Ensure filters are adequately pre-soaked in 0.3-0.5% PEI. Consider using low-protein binding plates.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of wash steps with ice-cold wash buffer. Ensure the wash volume is sufficient.
-
-
Possible Cause: Poor quality membrane preparation.
-
Solution: Optimize the membrane preparation protocol to enrich for the receptor of interest and remove contaminating proteins.
-
Issue 2: Low or No Specific Binding Signal
-
Possible Cause: Low receptor expression in the cell line or tissue.
-
Solution: Verify receptor expression using a different method (e.g., Western blot). Increase the amount of membrane protein per well.
-
-
Possible Cause: Inactive radioligand.
-
Solution: Check the age and storage conditions of the radioligand. Purchase a fresh batch if necessary.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation time, temperature, and buffer composition.
-
Issue 3: Inconsistent Results in cAMP Functional Assay
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly seeded in the wells.
-
-
Possible Cause: Inaccurate agonist concentration.
-
Solution: Re-determine the EC₅₀ of the agonist and use a concentration at or near the EC₈₀ for the antagonist assay.
-
-
Possible Cause: Reagent degradation.
-
Solution: Prepare fresh solutions of agonist, antagonist, and forskolin for each experiment.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Antagonism by Isamoltane.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Troubleshooting Logic for Inconsistent Assay Results.
References
Validation & Comparative
A Comparative Guide to the Receptor Selectivity Profiles of Isamoltane Hemifumarate and Cyanopindolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor selectivity profiles of two notable pharmacologically active compounds: isamoltane (B1196468) hemifumarate and cyanopindolol (B1197883). Both agents are recognized for their interaction with β-adrenergic and serotonin (B10506) receptors, but they exhibit distinct affinity profiles that are critical for their specific applications in research and drug development. This document summarizes quantitative binding data, details the experimental protocols used to obtain this data, and visualizes key concepts through diagrams.
Introduction to Isamoltane and Cyanopindolol
Isamoltane is a phenoxypropanolamine derivative known for its antagonist activity at β-adrenergic receptors and its notable selectivity for the serotonin 5-HT1B receptor.[1][2] Cyanopindolol, a derivative of pindolol (B1678383), also acts as a β-adrenoceptor antagonist but is characterized by its high affinity for both 5-HT1A and 5-HT1B receptors.[3][4] Their differing affinities for serotonin receptor subtypes, alongside their β-adrenergic blockade, make them valuable tools for dissecting the physiological roles of these receptor systems.
Quantitative Receptor Binding Profiles
The following tables summarize the binding affinities (Ki in nM) of isamoltane and cyanopindolol for various serotonin and β-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Isamoltane Hemifumarate | Cyanopindolol | Reference(s) |
| 5-HT1A | 112 | 2.1 | [2][3] |
| 5-HT1B | 21 | 3 | [2][3] |
Table 2: β-Adrenergic Receptor Binding Affinities
| Receptor Subtype | This compound (IC50 in nM) | Cyanopindolol (Affinity Description) | Reference(s) |
| β-Adrenoceptors (general) | 8.4 | High affinity | [5] |
| β1-Adrenoceptor | Antagonist activity confirmed | High affinity binding of [125I]cyanopindolol | [6][7] |
| β2-Adrenoceptor | Antagonist activity confirmed | High affinity binding of [125I]cyanopindolol | [6][7] |
| β3-Adrenoceptor | Not reported | Potent antagonist | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a drug for a receptor.[8]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.[8]
-
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand (e.g., [125I]iodocyanopindolol for β-adrenoceptors or 5-HT1B receptors) is incubated with the membrane preparation.[5]
-
Increasing concentrations of the unlabeled test compound (isamoltane or cyanopindolol) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[8]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays for Receptor Antagonism
Functional assays measure the biological response of a cell to receptor activation and are used to determine whether a compound acts as an agonist or an antagonist.
1. cAMP Accumulation Assay (for Gs or Gi-coupled receptors like β-adrenoceptors):
Objective: To determine the ability of an antagonist to block the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP).
General Protocol:
-
Cell Culture and Treatment:
-
Cells expressing the target receptor (e.g., β1 or β2-adrenergic receptors) are cultured in multi-well plates.
-
Cells are pre-incubated with various concentrations of the antagonist (isamoltane or cyanopindolol).
-
-
Agonist Stimulation:
-
A known agonist for the receptor (e.g., isoproterenol (B85558) for β-adrenoceptors) is added at a concentration that elicits a submaximal response (typically EC80).
-
-
cAMP Measurement:
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The ability of the antagonist to reduce the agonist-induced cAMP production is quantified, and the IC50 value for the antagonist is determined.
-
2. β-Arrestin Recruitment Assay (for many GPCRs):
Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation and the blockade of this recruitment by an antagonist.
General Protocol:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). The receptor is tagged with one component of a reporter system, and β-arrestin is tagged with the complementary component. Agonist-induced proximity of the receptor and β-arrestin results in a measurable signal (e.g., light emission).
-
Cell Transfection and Treatment:
-
Cells are engineered to express the tagged receptor and β-arrestin.
-
Cells are plated and pre-incubated with the antagonist.
-
-
Agonist Stimulation and Signal Detection:
-
An agonist is added to stimulate β-arrestin recruitment.
-
The resulting signal (luminescence or BRET) is measured over time.
-
-
Data Analysis:
-
The antagonist's ability to inhibit the agonist-induced signal is quantified to determine its potency.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Comparative Analysis of Selectivity
Based on the available data, a clear distinction in the selectivity profiles of isamoltane and cyanopindolol emerges, particularly concerning the 5-HT1 receptor subtypes.
-
Isamoltane demonstrates a preference for the 5-HT1B receptor over the 5-HT1A receptor, with approximately a 5-fold higher affinity for 5-HT1B.[2] Its potent β-adrenergic antagonism, coupled with this 5-HT1B selectivity, makes it a valuable tool for investigating the specific roles of the 5-HT1B receptor, particularly in the central nervous system.
-
Cyanopindolol exhibits high affinity for both 5-HT1A and 5-HT1B receptors , with Ki values in the low nanomolar range for both.[3] This dual antagonism, combined with its activity at β-adrenoceptors, including β3, positions it as a broader-spectrum agent for studying serotonergic and adrenergic interactions.
The choice between isamoltane and cyanopindolol will, therefore, depend on the specific research question. For studies requiring selective blockade of the 5-HT1B receptor with concomitant β-blockade, isamoltane is the more appropriate tool. Conversely, for investigations where broader antagonism of 5-HT1A and 5-HT1B receptors is desired alongside β-adrenergic antagonism, cyanopindolol would be the compound of choice.
Conclusion
This compound and cyanopindolol are both potent β-adrenergic antagonists with significant affinities for serotonin receptors. However, their selectivity profiles within the serotonin receptor family are distinct. Isamoltane is a selective 5-HT1B receptor antagonist, whereas cyanopindolol is a high-affinity antagonist at both 5-HT1A and 5-HT1B receptors. This guide provides the quantitative data and experimental context necessary for researchers to make informed decisions when selecting one of these compounds for their studies. Further research providing a complete and direct comparison of their binding affinities across all β-adrenergic subtypes would be beneficial for a more comprehensive understanding of their full selectivity profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2.1 Å Resolution Structure of Cyanopindolol-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isamoltane Hemifumarate and Other Selective 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isamoltane (B1196468) hemifumarate with other selective antagonists of the serotonin (B10506) 1B (5-HT1B) receptor. The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to 5-HT1B Receptor Antagonists
The 5-HT1B receptor, a member of the G-protein coupled receptor superfamily, is a key regulator of serotonergic neurotransmission.[1] Located presynaptically on serotonin axon terminals, it functions as an autoreceptor, inhibiting the release of serotonin.[1] Consequently, antagonists of the 5-HT1B receptor are valuable research tools and hold therapeutic potential for conditions such as depression and anxiety by increasing synaptic serotonin levels.[1] Isamoltane hemifumarate is a notable antagonist of the 5-HT1B receptor, though it also exhibits affinity for β-adrenergic receptors.[2][3] This guide will compare its pharmacological profile to other well-characterized selective 5-HT1B antagonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional activities of this compound and other selected 5-HT1B antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Binding Affinity of 5-HT1B Antagonists
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | 5-HT1B | 21 | 39 | Rat | [4][5] |
| 5-HT1A | 112 | 1070 | Rat | [4][6] | |
| β-adrenoceptor | - | 8.4 | Rat | [5][6] | |
| Cyanopindolol | 5-HT1B | - | - | Rat | [6] |
| 5-HT1A | - | - | Rat | [6] | |
| Methiothepin | 5-HT1B/1D | - | - | - | [7] |
| SB-224289 | h5-HT1B | - | pKi = 8.16 | Human | |
| GR-127935 | 5-HT1B/1D | - | - | - | |
| AR-A000002 | 5-HT1B | - | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of 5-HT1B Antagonists
| Compound | Assay Type | Effect | Species | Reference |
| This compound | Electrically stimulated [3H]5-HT release from cortical slices | Increased release | Rat | [6] |
| Cyanopindolol | Electrically stimulated [3H]5-HT release from cortical slices | Increased release | Rat | [6] |
| Methiothepin | Electrically stimulated [3H]5-HT release from cortical slices | Increased release (higher potency but lower efficacy than Isamoltane) | Rat | [6] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of pharmacological data. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.[8]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]ICYP for 5-HT1B receptors or [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., Isamoltane).[6]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[8]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Functional Assays: Neurotransmitter Release
Objective: To assess the functional effect of a compound on neurotransmitter release, often as a consequence of receptor antagonism.
General Protocol for Electrically Stimulated [3H]5-HT Release:
-
Tissue Preparation: Brain slices (e.g., rat cortical slices) are prepared and pre-incubated with a radiolabeled neurotransmitter ([3H]5-HT) to allow for its uptake into nerve terminals.[6]
-
Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: The slices are stimulated electrically at set intervals to evoke the release of the radiolabeled neurotransmitter.
-
Drug Application: The test compound (e.g., Isamoltane) is added to the perfusion buffer, and its effect on the electrically evoked release of [3H]5-HT is measured.
-
Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting. The effect of the drug is quantified by comparing the amount of neurotransmitter released in the presence and absence of the compound.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: 5-HT1B receptor signaling and antagonist action.
Caption: Workflow for a typical radioligand binding assay.
Discussion and Conclusion
This compound is a well-established 5-HT1B receptor antagonist with a notable selectivity over the 5-HT1A subtype.[2][3] However, its pharmacological profile is complicated by its affinity for β-adrenergic receptors, a factor that researchers must consider when interpreting experimental results.[5][6]
The choice of a 5-HT1B antagonist will ultimately depend on the specific requirements of the research. For studies where the dual action on 5-HT1B and β-adrenergic receptors is either acceptable or of interest, Isamoltane remains a relevant tool. However, for investigations demanding precise targeting of the 5-HT1B receptor to dissect its specific roles, the use of more selective antagonists is recommended. Future head-to-head studies are warranted to provide a more definitive comparative assessment of these compounds.
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. This compound | CAS:874882-92-5 | 5-HT1B antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Unveiling the Anxiolytic Potential of Isamoltane Hemifumarate: A Comparative Analysis
For Immediate Release
Shanghai, China – December 5, 2025 – In the landscape of anxiolytic drug development, Isamoltane hemifumarate presents a compelling profile, distinguished by its unique mechanism of action targeting serotonin (B10506) receptors. This guide offers a comprehensive comparison of this compound with two established anxiolytics, the benzodiazepine (B76468) diazepam and the non-benzodiazepine anxiolytic buspirone (B1668070). Through an examination of their receptor binding affinities, and performance in preclinical behavioral models of anxiety, this document provides researchers, scientists, and drug development professionals with critical data to evaluate the therapeutic potential of Isamoltane.
Mechanism of Action: A Tale of Three Receptors
The anxiolytic effects of Isamoltane, diazepam, and buspirone are rooted in their distinct interactions with key neurotransmitter systems in the central nervous system.
This compound primarily exerts its effects through its interaction with serotonin (5-HT) receptors. It acts as an antagonist at 5-HT1B receptors and also displays affinity for 5-HT1A receptors. The blockade of 5-HT1B autoreceptors is thought to increase the synaptic availability of serotonin, contributing to its anxiolytic properties.
Diazepam , a classic benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to a widespread dampening of neuronal activity, resulting in sedation, muscle relaxation, and anxiolysis.
Buspirone is a partial agonist at the 5-HT1A receptor. Its anxiolytic effect is believed to be mediated by its modulatory action on the serotonin system, differing significantly from the GABAergic mechanism of benzodiazepines.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nmol/L) of this compound, diazepam, and buspirone for their primary targets. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nmol/L) | 5-HT1B Receptor (Ki, nmol/L) | GABA-A Receptor (Benzodiazepine Site) |
| This compound | 112[1] | 21[1] | Inactive |
| Diazepam | Inactive | Inactive | High Affinity (Positive Allosteric Modulator) |
| Buspirone | High Affinity (Partial Agonist) | Low Affinity | Inactive |
Preclinical Validation of Anxiolytic Effects
The anxiolytic potential of these compounds is typically evaluated in rodent models of anxiety, such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
| Compound | Typical Effect on Open Arm Time | Typical Effect on Open Arm Entries |
| Isamoltane | Expected to Increase | Expected to Increase |
| Diazepam | Increases | Increases |
| Buspirone | Increases | Increases |
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior. A rodent is placed in an open, novel arena, and its movements are tracked. Anxiolytic drugs are expected to increase exploration of the center of the arena, while sedative effects may reduce overall locomotor activity.
Similar to the EPM, specific quantitative data for Isamoltane in the OFT is not widely published. An anxiolytic effect would be indicated by an increased preference for the center of the open field.
| Compound | Effect on Time in Center | Effect on Locomotor Activity |
| Isamoltane | Expected to Increase | Minimal to no effect expected at anxiolytic doses |
| Diazepam | Increases | Can decrease at higher, sedative doses |
| Buspirone | Increases | Minimal to no effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Receptor Binding Assays
Objective: To determine the affinity of a test compound for specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex for 5-HT1B, hippocampus for 5-HT1A) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Animals: Rodents (rats or mice) are habituated to the testing room before the experiment.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by a video camera, and the time spent in and the number of entries into each arm are scored by an observer or automated tracking software.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Animals: Rodents are habituated to the testing room before the experiment.
-
Procedure: Each animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: The animal's movement is tracked by a video camera and software.
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center are analyzed.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Isamoltane
Signaling Pathway of Diazepam
Signaling Pathway of Buspirone
Experimental Workflow
Conclusion
This compound demonstrates a promising anxiolytic profile through its distinct serotonergic mechanism. Its antagonism of the 5-HT1B receptor, coupled with its affinity for the 5-HT1A receptor, sets it apart from the GABAergic action of diazepam and the 5-HT1A partial agonism of buspirone. While further head-to-head preclinical studies are warranted to provide a complete quantitative comparison, the available data suggests that Isamoltane holds potential as a novel therapeutic agent for anxiety disorders. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of anxiolytic drug discovery.
References
A Comparative Efficacy Analysis of Isamoltane Hemifumarate and GR 127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent serotonin (B10506) receptor modulators: Isamoltane (B1196468) hemifumarate and GR 127935. The information presented herein is collated from various preclinical studies, offering a comprehensive overview of their receptor binding profiles and functional activities. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Isamoltane hemifumarate and GR 127935 at various serotonin (5-HT) receptor subtypes and other relevant targets. It is important to note that the data has been compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand/Assay | Value | Reference |
| 5-HT1B | [125I]ICYP Binding (rat brain membranes) | IC50 = 39 nM | [1] |
| 5-HT1B | Ki = 21 nM | [2] | |
| 5-HT1A | [3H]8-OH-DPAT Binding (rat brain membranes) | IC50 = 1070 nM | [1] |
| 5-HT1A | Ki = 112 nM | [2] | |
| β-adrenoceptor | IC50 = 8.4 nM | [1] | |
| 5-HT2 | IC50 = 3-10 µM | [1] | |
| α1-adrenoceptor | IC50 = 3-10 µM | [1] |
Table 2: Receptor Binding and Functional Activity of GR 127935
| Receptor Subtype | Assay | Value | Activity Profile | Reference |
| Human 5-HT1D | Radioligand Binding | Nanomolar Affinity | Potent Antagonist | [3] |
| Human 5-HT1Dβ | cAMP Formation | KB = 1.3 nM | Silent Antagonist | |
| Human 5-HT1Dα | cAMP Formation | - | Partial Agonist/Weak Antagonist | |
| Opossum Kidney 5-HT1B | cAMP Formation | - | Partial Agonist/Weak Antagonist | |
| Human 5-HT1A | cAMP Formation | - | Weak Partial Antagonist (at 10 µM) |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor using a competitive radioligand binding assay.[4][5][6][7][8]
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [125I]ICYP for 5-HT1B, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (Isamoltane or GR 127935).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand for the target receptor.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Formation Assay (General Protocol)
This protocol describes a general method for assessing the functional activity of a compound on Gi/o-coupled receptors, such as the 5-HT1 receptor family, by measuring the inhibition of forskolin-stimulated cAMP production.[9][10][11][12]
1. Cell Culture and Treatment:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human 5-HT1Dβ receptor) are cultured to an appropriate density.
-
Cells are pre-incubated with the test compound (Isamoltane or GR 127935) at various concentrations.
-
To measure antagonist activity, cells are then stimulated with a known agonist (e.g., 5-HT) in the presence of the test compound.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
2. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
-
In this assay, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
-
For agonists, the concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal effect) is determined.
-
For antagonists, the ability of the compound to shift the concentration-response curve of a known agonist is measured, and the antagonist dissociation constant (KB) is calculated.
Neurotransmitter Release Assay (General Protocol)
This protocol outlines a general procedure to measure the effect of a compound on neurotransmitter release from brain slices, often used to assess the activity of presynaptic autoreceptors.[13][14]
1. Brain Slice Preparation:
-
Brain regions rich in the target receptor (e.g., rat occipital cortex for 5-HT1B) are dissected and sliced using a vibratome.
-
The slices are pre-incubated in a physiological buffer and loaded with a radiolabeled neurotransmitter (e.g., [3H]5-HT).
2. Perfusion and Stimulation:
-
The slices are placed in a perfusion chamber and continuously superfused with buffer.
-
Fractions of the superfusate are collected at regular intervals.
-
Neurotransmitter release is evoked by electrical stimulation or by depolarization with a high concentration of potassium (K+).
3. Drug Application and Measurement:
-
The test compound (Isamoltane or GR 127935) is added to the superfusion buffer.
-
The amount of radioactivity in the collected fractions is measured by liquid scintillation counting to quantify the amount of released neurotransmitter.
4. Data Analysis:
-
The effect of the test compound on evoked neurotransmitter release is calculated by comparing the release in the presence and absence of the compound.
-
For antagonists of autoreceptors, an increase in evoked release is expected.
Signaling Pathways and Experimental Workflows
Caption: 5-HT1 receptor signaling pathway and the effect of antagonists.
Caption: Workflow of key in vitro efficacy assays.
Efficacy Comparison and Conclusion
Based on the available data, both this compound and GR 127935 act as antagonists at 5-HT1B/1D receptors, but they exhibit different selectivity profiles and functional activities.
This compound demonstrates a preference for the 5-HT1B receptor over the 5-HT1A receptor.[1][2] Its antagonist activity at the presynaptic 5-HT1B autoreceptor leads to an increase in serotonin release in brain tissue.[1] Notably, Isamoltane also possesses significant affinity for β-adrenergic receptors, which may contribute to its overall pharmacological profile.[1]
GR 127935 is a potent and selective antagonist of the 5-HT1D receptor, particularly the 5-HT1Dβ subtype, where it acts as a silent antagonist.[3] Its activity at other 5-HT1 receptor subtypes is more complex, showing partial agonist or weak antagonist properties. This compound has been instrumental in characterizing the physiological roles of the 5-HT1D receptor.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isamoltane Hemifumarate: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of Isamoltane hemifumarate across various animal models, offering a comparative analysis with established alternative compounds. Isamoltane is a beta-adrenoceptor antagonist with a notable higher affinity for the serotonin (B10506) 5-HT1B receptor subtype over the 5-HT1A receptor, suggesting a unique therapeutic potential in neuropsychiatric and cardiovascular disorders.[1] This document summarizes key experimental data, details methodologies for pivotal preclinical assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of Isamoltane's pharmacological profile.
Anxiolytic Potential: Elevated Plus Maze
The anxiolytic effects of Isamoltane are attributed to its antagonist activity at 5-HT1B receptors, which are thought to act as terminal autoreceptors, thereby increasing synaptic serotonin levels.[1] This mechanism is distinct from typical benzodiazepines, which modulate GABA-A receptors.
Comparative Performance in the Elevated Plus Maze
| Compound | Animal Model | Dose Range | Key Findings |
| Isamoltane | Rat | 3 mg/kg s.c. | Increased 5-HT turnover, indicative of anxiolytic potential by modulating serotonergic pathways.[1] Specific data on open arm time is not readily available in the public domain. |
| Diazepam | Rat | 1-3 mg/kg | Significantly increases the percentage of time spent in the open arms and the number of open arm entries, a classic anxiolytic effect.[2][3] |
| Vehicle | Rat | N/A | Animals typically spend significantly less time in the open arms, demonstrating baseline anxiety levels.[2] |
Experimental Protocol: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
Procedure:
-
Animals are placed at the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Data Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Entries into open arms / Total entries) x 100) are calculated and compared between treatment groups.
Antidepressant Potential: Forced Swim Test
The potential antidepressant effects of Isamoltane are linked to its ability to increase synaptic serotonin. The forced swim test is a common preclinical screen for antidepressant efficacy.
Comparative Performance in the Forced Swim Test
| Compound | Animal Model | Dose Range | Key Findings |
| Isamoltane | Rat | Not specified | Expected to decrease immobility time due to increased serotonin availability.[1] Specific quantitative data is not publicly available. |
| Fluoxetine | Rat | 10-20 mg/kg | A selective serotonin reuptake inhibitor (SSRI) that significantly decreases immobility time and increases swimming time.[4][5][6][7] |
| Vehicle | Rat | N/A | Animals exhibit a characteristic period of immobility after initial escape-oriented behaviors.[4][5] |
Experimental Protocol: Forced Swim Test
The forced swim test (FST) is a behavioral despair model used to screen for antidepressant-like activity.
Apparatus: A cylindrical container filled with water.
Procedure:
-
Animals are placed individually into the water-filled cylinder from which they cannot escape.
-
A pre-test session is often conducted 24 hours before the main test.
-
During the test session (typically 5-6 minutes), the animal's behavior is recorded.
-
The duration of immobility (floating with minimal movements to keep the head above water) is the primary measure.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[8]
Data Analysis: The total time spent immobile is scored and compared between the different treatment groups.
Cardiovascular Effects
As a beta-adrenoceptor antagonist, Isamoltane is expected to exert effects on the cardiovascular system, similar to other beta-blockers like propranolol (B1214883).
Comparative Cardiovascular Effects in Animal Models
| Parameter | Animal Model | Isamoltane | Propranolol |
| Heart Rate | Rat/Dog | Expected to decrease heart rate. | Known to decrease heart rate.[9][10] |
| Blood Pressure | Rat/Dog | Expected to have a hypotensive effect. | Can cause a decrease in blood pressure.[9][11] |
Experimental Protocol: Cardiovascular Monitoring
Procedure:
-
Animals (e.g., rats or dogs) are instrumented for conscious, telemetered cardiovascular monitoring or anesthetized for acute studies.
-
Baseline heart rate and blood pressure are recorded.
-
Isamoltane, a comparator drug (e.g., propranolol), or vehicle is administered.
-
Cardiovascular parameters are continuously monitored for a specified period post-dosing.
Data Analysis: Changes from baseline in heart rate and blood pressure are calculated and compared between treatment groups.
Mechanism of Action: 5-HT1B Receptor Signaling
Isamoltane's primary mechanism of action for its neuropsychiatric effects involves the antagonism of the 5-HT1B receptor. This G-protein coupled receptor is a presynaptic autoreceptor that inhibits the release of serotonin. By blocking this receptor, Isamoltane increases the synaptic concentration of serotonin. Downstream signaling of the 5-HT1B receptor can involve both Gαi/o-dependent and β-arrestin-dependent pathways, leading to the modulation of cellular processes such as ERK1/2 activation.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. [Drug effects on blood pressure and heart rate in unanesthetized animals. (1). Effects of beta-blocking agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esmolol infusion versus propranolol infusion: effects on heart rate and blood pressure in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subacute effects of propranolol and B 24/76 on isoproterenol-induced rat heart hypertrophy in correlation with blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hemifumarate vs. Pindolol: A Comparative Guide on Serotonin Synthesis
For researchers and professionals in drug development, understanding the nuanced effects of pharmacological agents on neurotransmitter systems is paramount. This guide provides a detailed comparison of isamoltane (B1196468) hemifumarate and pindolol (B1678383), focusing on their impact on serotonin (B10506) (5-HT) synthesis. While both compounds are recognized as beta-adrenergic antagonists with affinities for serotonin receptors, their distinct receptor profiles lead to differing effects on serotonin neurochemistry.
At a Glance: Isamoltane vs. Pindolol on Serotonin Synthesis
| Feature | Isamoltane Hemifumarate | Pindolol |
| Primary Mechanism on 5-HT Synthesis | Increases serotonin synthesis and turnover, primarily through antagonism of 5-HT1B autoreceptors.[1][2] | Exhibits a complex and debated effect. It has been reported to inhibit 5-HT synthesis when administered alone, potentially via partial agonism at 5-HT1A autoreceptors.[3] Conversely, other evidence suggests it can elevate regional serotonin synthesis.[4] |
| Receptor Affinity | Beta-adrenoceptor antagonist with a notable 27-fold higher affinity for 5-HT1B receptors over 5-HT1A receptors.[2] | Non-selective beta-blocker with antagonist activity at both 5-HT1A and 5-HT1B receptors. It also acts as a partial agonist at 5-HT1A receptors.[5][6] |
| Reported Effect on 5-HT Precursors | In vivo studies have shown an increase in 5-hydroxytryptophan (B29612) (5-HTP) accumulation in the rat cortex at lower doses (1 and 3 mg/kg, i.p.), with this effect diminishing at higher doses.[2] | One study reported a stereospecific and selective inhibition of rat brain 5-HT synthesis at a dose of 4 mg/kg, i.p.[3] |
| Clinical Application Context | Investigated for anxiolytic properties.[2] | Used as an adjunct to selective serotonin reuptake inhibitors (SSRIs) to accelerate and enhance antidepressant effects, purportedly by blocking inhibitory 5-HT1A autoreceptors.[5] |
Mechanisms of Action
The differential effects of isamoltane and pindolol on serotonin synthesis are rooted in their distinct interactions with presynaptic serotonin autoreceptors, which act as a negative feedback mechanism for serotonin release and synthesis.
Isamoltane: A Focus on 5-HT1B Antagonism
Isamoltane's primary mechanism for increasing serotonin synthesis is believed to be its antagonist action at the 5-HT1B autoreceptors located on the terminals of serotonergic neurons. By blocking these receptors, isamoltane disinhibits the neuron, leading to an increase in both serotonin release and synthesis.[1]
Caption: Isamoltane's antagonism of 5-HT1B autoreceptors.
Pindolol: A Complex Interplay of 5-HT1A/1B Antagonism and Partial Agonism
Pindolol's effect on serotonin synthesis is more intricate due to its broader receptor profile. As a 5-HT1A/1B antagonist, it can block both somatodendritic (5-HT1A) and terminal (5-HT1B) autoreceptors, which would be expected to increase serotonin synthesis and release. This is the rationale for its use in augmenting SSRI therapy.[7][8][9] However, its partial agonist activity at 5-HT1A receptors can mimic the effect of serotonin, leading to an inhibition of serotonergic neuron firing and, consequently, a potential decrease in serotonin synthesis, particularly when administered alone.[3][6][9] The net effect of pindolol on serotonin synthesis likely depends on the balance between its antagonist and partial agonist properties at 5-HT1A receptors and its antagonist activity at 5-HT1B receptors.
Caption: Pindolol's complex actions on 5-HT1A and 5-HT1B autoreceptors.
Experimental Protocols
Detailed experimental protocols from direct comparative studies are not available. However, the methodologies employed in the individual studies assessing the effects of these drugs on serotonin synthesis generally involve the following steps.
In Vivo Measurement of 5-HTP Accumulation
This method provides an index of the rate of serotonin synthesis.
Caption: Workflow for measuring 5-HTP accumulation.
-
Animal Model: Studies typically utilize male rats (e.g., Sprague-Dawley or Wistar strains).
-
Drug Administration: this compound, pindolol, or a vehicle control is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses.
-
Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC): To measure the rate of serotonin synthesis, the conversion of 5-HTP to 5-HT is blocked by administering an AADC inhibitor, such as NSD-1015. This allows for the accumulation of 5-HTP, which can then be quantified.
-
Tissue Collection: At a predetermined time after drug and inhibitor administration, animals are euthanized, and brains are rapidly dissected on ice. Specific brain regions of interest (e.g., cortex, hippocampus, hypothalamus) are isolated.
-
Sample Preparation and Analysis: The brain tissue is homogenized in an appropriate buffer. 5-HTP levels are then quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Conclusion
This compound and pindolol, while both being beta-blockers with serotonergic activity, appear to influence serotonin synthesis through different primary mechanisms. Isamoltane, with its selective 5-HT1B antagonism, demonstrates a more straightforward effect of increasing serotonin synthesis at lower doses.[2] In contrast, pindolol's dual role as a 5-HT1A/1B antagonist and a 5-HT1A partial agonist results in a more complex and context-dependent impact on serotonin synthesis, with reports of both inhibition and elevation.[3][4]
For researchers in drug development, the choice between these or similar compounds would depend on the desired therapeutic outcome. Isamoltane's profile might be more suited for conditions where a direct and uncomplicated increase in serotonin synthesis is desired. Pindolol's multifaceted mechanism, particularly its interaction with 5-HT1A receptors, underpins its use in augmenting SSRI treatment, a clinical application where its complex pharmacology may be advantageous. Further head-to-head studies with detailed quantitative analysis are necessary to fully elucidate the comparative effects of these two compounds on serotonin synthesis and to guide the development of novel therapeutics targeting the serotonergic system.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Pindolol stereospecifically inhibits rat brain serotonin (5-HT) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pindolol - Wikipedia [en.wikipedia.org]
- 6. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Isamoltane Versus Other Beta-Blockers in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Isamoltane (B1196468) and Other Beta-Adrenergic Receptor Antagonists
Isamoltane, a phenoxypropanolamine derivative, has garnered interest for its dual activity as a beta-adrenoceptor antagonist and a 5-HT1B receptor ligand. This guide provides a head-to-head comparison of Isamoltane with other widely studied beta-blockers, including propranolol, metoprolol, atenolol, and pindolol. The following sections present a compilation of experimental data on their receptor binding affinities and functional activities, along with detailed methodologies for the key experiments cited.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of Isamoltane and other selected beta-blockers for beta-1 (β1) and beta-2 (β2) adrenergic receptors.
Table 1: Beta-Adrenergic Receptor Binding Affinities
| Compound | β1 Receptor Affinity (Ki in nM) | β2 Receptor Affinity (Ki in nM) | Selectivity | Reference |
| Isamoltane | 8.4 (IC50) | Not specified | Not specified | [1] |
| Propranolol | ~2.5 | ~1.25 | Non-selective | [2] |
| Metoprolol | ~18.6 | ~323.6 | β1-selective (~17-fold) | [1] |
| Atenolol | ~229 | ~4467 | β1-selective (~19-fold) | [3] |
| Pindolol | Not specified | Not specified | Non-selective | [4] |
Note: Data is compiled from various sources and experimental conditions may differ. Ki values are inhibitory constants, and a lower value indicates higher binding affinity. Isamoltane's value is presented as an IC50.
Table 2: Functional Activity at Beta-Adrenergic Receptors (cAMP Modulation)
| Compound | Activity | Potency (IC50/EC50) | Key Findings | Reference |
| Isamoltane | Antagonist | Not specified | Classified as a beta-adrenoceptor antagonist, implying inhibition of agonist-induced cAMP production.[5][6] | [5][6] |
| Propranolol | Antagonist | IC50 ~987.7 nM (for 5-HT1A, indicative of antagonist potency) | Potently inhibits isoproterenol-stimulated cAMP accumulation.[5][7] | [5][7] |
| Metoprolol | Antagonist | IC50 ~105 nM | Selectively antagonizes β1-mediated cAMP production.[8] | [8] |
| Atenolol | Antagonist | Not specified | Effectively antagonizes agonist-induced positive inotropic effects, which are cAMP-dependent.[9] | [9] |
| Pindolol | Partial Agonist | Not specified | Exhibits intrinsic sympathomimetic activity, causing submaximal stimulation of cAMP production in the absence of a full agonist. |
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either β1 or β2 adrenergic receptors are prepared from cultured cells (e.g., CHO, HEK293) or tissues known to express these receptors (e.g., heart for β1, lung for β2). The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Isamoltane, propranolol).
-
Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity of a test compound as an antagonist or partial agonist at beta-adrenergic receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing human β1- or β2-AR) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.
-
Compound Treatment (Antagonist Mode): To assess antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., Isamoltane, propranolol) for a specific period. Subsequently, a known concentration of a beta-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
Compound Treatment (Agonist/Partial Agonist Mode): To assess agonist or partial agonist activity, cells are treated with varying concentrations of the test compound alone (e.g., pindolol).
-
Cell Lysis and cAMP Measurement: After incubation with the compounds, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
-
Data Analysis: For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced cAMP production) is determined. For agonists or partial agonists, the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.
Signaling Pathway
Canonical Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Beta-blockers, including Isamoltane, act as antagonists by binding to the receptor and preventing the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting this signaling cascade. Partial agonists, such as pindolol, can weakly activate this pathway in the absence of a full agonist.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic sympathomimetic activity: physiological reality or marketing phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isamoltane [medbox.iiab.me]
- 6. Isamoltane - Wikipedia [en.wikipedia.org]
- 7. Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomer-Specific Activity of Isamoltane Hemifumarate at the 5-HT1B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomer-specific activity of isamoltane (B1196468) hemifumarate at the serotonin (B10506) 1B (5-HT1B) receptor. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.
Introduction
Isamoltane is a phenoxypropanolamine derivative that exhibits notable affinity for serotonin receptors, particularly the 5-HT1B subtype. As a chiral molecule, isamoltane exists as two enantiomers, (+)-isamoltane and (-)-isamoltane. Pharmacological studies have revealed that the activity of isamoltane at the 5-HT1B receptor is stereoselective, with the therapeutic and pharmacological effects primarily attributed to one of the enantiomers. This guide summarizes the available quantitative data, details the experimental methodologies used to determine these properties, and illustrates the relevant signaling pathway.
Data Presentation
| Compound | Receptor | Parameter | Value (nmol/L) | Radioligand | Tissue Source | Reference |
| (±)-Isamoltane | 5-HT1B | IC50 | 39 | [125I]Iodocyanopindolol | Rat brain membranes | [1] |
| (±)-Isamoltane | 5-HT1B | Ki | 21 | Not Specified | Rat brain | [2] |
| (-)-Isamoltane | 5-HT1B | Activity | Predominantly active enantiomer | [1] |
Table 1: Binding Affinity of Isamoltane at the 5-HT1B Receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor
This protocol describes a method to determine the binding affinity of isamoltane enantiomers for the 5-HT1B receptor in rat brain tissue.
1. Membrane Preparation:
-
Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
The cerebral cortex is dissected and homogenized in 20 volumes of buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 40,000 x g for 15 minutes at 4°C.
-
The pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4) and centrifuged again under the same conditions.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a Bradford assay.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of assay buffer or competing ligand (e.g., isamoltane enantiomers at various concentrations).
-
50 µL of [125I]Iodocyanopindolol ([125I]ICYP) at a final concentration of ~50 pM.
-
150 µL of the prepared rat brain membrane suspension.
-
-
To distinguish 5-HT1B binding from binding to β-adrenoceptors, all assays are conducted in the presence of 30 µM isoprenaline[3].
-
Non-specific binding is determined in the presence of 10 µM 5-HT.
-
The plates are incubated at 37°C for 60 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
The filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.
-
The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Accumulation
This protocol outlines a method to assess the functional activity of isamoltane enantiomers as antagonists at the Gi/o-coupled 5-HT1B receptor by measuring their effect on forskolin-stimulated cAMP accumulation.
1. Cell Culture:
-
HEK293 cells stably expressing the human 5-HT1B receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. cAMP Assay:
-
Cells are seeded into 96-well plates and grown to near confluency.
-
On the day of the assay, the growth medium is replaced with serum-free DMEM containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, and incubated for 30 minutes at 37°C.
-
The cells are then pre-incubated with varying concentrations of the isamoltane enantiomers (or vehicle control) for 15 minutes.
-
Following the pre-incubation, cells are stimulated with a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) at a concentration that elicits a submaximal response (e.g., EC80), in the presence of 1 µM forskolin, for 30 minutes at 37°C.
-
The reaction is terminated by aspirating the medium and lysing the cells with 0.1 M HCl.
-
The intracellular cAMP levels in the cell lysates are determined using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a LANCE Ultra cAMP kit).
3. Data Analysis:
-
The concentration-response curves for the antagonist activity of the isamoltane enantiomers are generated by plotting the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
The IC50 values are determined using non-linear regression analysis.
Mandatory Visualization
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins[4]. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Isamoltane, acting as an antagonist, would block this cascade by preventing the initial activation of the receptor by serotonin or other agonists.
Figure 1: 5-HT1B Receptor Signaling Pathway
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Isamoltane Hemifumarate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of Isamoltane hemifumarate, a selective 5-HT1B receptor antagonist used in research. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Key Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C16H22N2O2 • ½C4H4O4 | [1][2][3] |
| Molecular Weight | 332.4 g/mol | [1][2][3] |
| Appearance | Powder | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 10 mM in water with gentle warming. Soluble in DMSO. | [4] |
| Storage | Desiccate at +4°C or -20°C. | [2][4] |
| CAS Number | 874882-92-5 | [1][4] |
Standard Operating Procedure for Disposal
Given that this compound is a biologically active research compound, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The following procedure outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines. The label must accurately reflect the contents, including all solvents and the estimated concentration of the compound.
3. Consultation and Documentation:
-
Safety Data Sheet (SDS): The most critical source of information for chemical disposal is its SDS. While a specific, publicly available SDS for this compound is not readily found, your supplier is legally obligated to provide one upon request. The SDS will contain a dedicated section on disposal considerations.
-
Institutional EHS Department: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. Consult with them to understand the specific requirements for your location, including waste container types, labeling protocols, and pickup schedules.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent spills or the release of vapors.
-
Follow any specific storage temperature requirements if outlined in the SDS or by your EHS department.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
Experimental Protocols
Due to the lack of a publicly available, detailed Safety Data Sheet, specific experimental protocols for the chemical neutralization or deactivation of this compound cannot be provided. Any such procedure would require a thorough understanding of its reactivity and degradation products, which is not available in the public domain. Therefore, the recommended and safest disposal method is through a licensed hazardous waste disposal service, as coordinated by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling Isamoltane hemifumarate
Disclaimer: No specific Safety Data Sheet (SDS) for Isamoltane hemifumarate was found. This guide is based on best practices for handling potent pharmaceutical compounds and research chemicals. A thorough risk assessment should be conducted by qualified personnel before handling this substance. All laboratory activities should be performed in compliance with institutional and national safety regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to potent research compounds. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders or when there is a risk of aerosolization, a half-mask or full-face respirator with P100 (or equivalent) particulate filters is recommended. Ensure proper fit testing. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately if contaminated or after a set interval. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls should be worn over personal clothing to prevent skin contact. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles for primary eye protection. A face shield should be worn over the goggles, especially when handling liquids or powders that could splash or become airborne.[1] |
| Foot Protection | Closed-toe Shoes and Disposable Shoe Covers | Sturdy, closed-toe shoes are mandatory in a laboratory setting. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following operational and disposal plans provide a step-by-step guide for the safe management of this compound.
Operational Handling Plan:
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary equipment, including a calibrated scale, spatulas, and appropriate containers, are clean and readily available within the designated area.
-
Prepare waste containers for solid and liquid chemical waste, clearly labeling them as "Hazardous Waste" with the full chemical name.[2]
-
-
Donning PPE:
-
Before entering the designated handling area, put on all required PPE in the following order: shoe covers, inner gloves, lab coat/coveralls, respirator, face shield, goggles, and outer gloves.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a fume hood to minimize inhalation exposure.
-
Use a dedicated spatula for handling the powder.
-
If creating solutions, slowly add the solvent to the solid to prevent splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating agent or solvent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The general order for removal is: outer gloves, shoe covers, lab coat/coveralls, face shield, goggles, respirator, and finally inner gloves.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and cleaning materials, must be collected in a clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Never dispose of chemical waste down the drain.[3]
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4] After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, with the label defaced.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Experimental Workflow and Logical Relationships
To visualize the procedural flow for safely handling this compound, the following diagrams illustrate the key decision points and the overall workflow from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
